Enpp-1-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H17N4O4P |
|---|---|
Molecular Weight |
336.28 g/mol |
IUPAC Name |
2-[(1S,5R)-3-(7-oxo-8H-pyrido[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl]ethylphosphonic acid |
InChI |
InChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+ |
InChI Key |
SQGOUGLKAOTADC-UQPYNNQESA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
Canonical SMILES |
C1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
Enpp-1-IN-20: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical immune checkpoint in the tumor microenvironment (TME). By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 potently suppresses the cGAS-STING innate immune pathway, thereby enabling cancer cells to evade immune surveillance. Furthermore, ENPP1-mediated ATP hydrolysis contributes to an immunosuppressive TME through the production of adenosine. Enpp-1-IN-20 is a highly potent and selective small-molecule inhibitor of ENPP1. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and experimental workflows.
Introduction: The Role of ENPP1 in Cancer Immunology
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA). The presence of dsDNA in the cytoplasm, a hallmark of viral infection and cellular damage, is also a common feature of genomically unstable cancer cells. Upon binding to dsDNA, cGAS synthesizes cGAMP, which acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.
Cancer cells, however, have evolved mechanisms to counteract this immune activation. One such mechanism is the upregulation of ENPP1, a transmembrane glycoprotein that is the primary hydrolase of extracellular cGAMP. By degrading cGAMP in the TME, ENPP1 prevents the paracrine activation of STING in adjacent immune cells, effectively creating an immunosuppressive shield. Elevated ENPP1 expression has been correlated with poor prognosis and resistance to immunotherapy in various cancers.[1][2][3][4]
This compound: A Potent ENPP1 Inhibitor
This compound, also known as Compound 31, is a novel, highly potent inhibitor of ENPP1 with a pyrido[2,3-d]pyrimidin-7-one scaffold.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ENPP1, which prevents the hydrolysis of extracellular cGAMP. This leads to an accumulation of cGAMP within the TME, which can then be taken up by surrounding immune cells to activate the STING pathway and mount an anti-tumor immune response.
Quantitative Data
The potency of this compound has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.09 nM | Enzymatic Assay (rhENPP1) | |
| IC50 | 8.8 nM | Cell-Based Assay |
Core Mechanism of Action in Cancer Cells
The anti-cancer activity of this compound is primarily driven by its ability to restore and enhance STING-mediated anti-tumor immunity. The mechanism can be broken down into the following key steps:
-
Inhibition of cGAMP Hydrolysis: this compound binds to ENPP1, blocking its catalytic site and preventing the degradation of extracellular cGAMP produced by cancer cells.
-
Accumulation of Extracellular cGAMP: The inhibition of ENPP1 leads to an increase in the concentration of cGAMP within the tumor microenvironment.
-
Paracrine STING Activation: The accumulated extracellular cGAMP is taken up by neighboring immune cells, particularly dendritic cells and macrophages, through a yet-to-be-fully-elucidated transport mechanism.
-
Initiation of Immune Response: Once inside the immune cells, cGAMP binds to and activates STING, leading to the downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.
-
Recruitment and Activation of Immune Cells: The secreted cytokines recruit and activate cytotoxic T lymphocytes and natural killer cells, which are capable of recognizing and killing cancer cells.
-
Conversion of "Cold" Tumors to "Hot" Tumors: By promoting immune cell infiltration and activation, this compound can transform immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of ENPP1 inhibitors like this compound.
In Vitro ENPP1 Enzymatic Activity Assay (Fluorescence-Based)
Principle: This assay measures the enzymatic activity of recombinant human ENPP1 (rhENPP1) by detecting the production of AMP from the hydrolysis of a fluorogenic substrate. The increase in fluorescence is proportional to ENPP1 activity, and the inhibitory effect of a compound is determined by the reduction in the fluorescence signal.
Materials:
-
Recombinant Human ENPP1 (rhENPP1)
-
Fluorogenic ENPP1 substrate (e.g., a proprietary substrate from a commercial kit)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well, black, low-volume microplates
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in Assay Buffer to create a range of concentrations.
-
Dilute rhENPP1 to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.
-
Prepare the fluorogenic substrate at the desired working concentration in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Include wells for a "no enzyme" control (background).
-
-
Enzyme Addition and Incubation:
-
Add the diluted rhENPP1 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 60 minutes or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STING Activation Assay
Principle: This assay measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context. This is typically assessed by measuring the expression of STING-dependent genes, such as IFNB1 (Interferon Beta 1), in a reporter cell line or primary immune cells.
Materials:
-
THP-1 cells (human monocytic cell line) or other suitable immune cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
2'3'-cGAMP (as a positive control and to provide substrate for ENPP1)
-
Lipofectamine or other transfection reagent (for cGAMP delivery if needed)
-
RNA extraction kit
-
qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a suitable density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
STING Stimulation: Add a suboptimal concentration of 2'3'-cGAMP to the cell culture medium to provide a substrate for endogenous ENPP1.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for STING activation and gene expression.
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of IFNB1 using qRT-PCR, normalizing to a housekeeping gene.
-
-
Data Analysis: Calculate the fold change in IFNB1 expression in inhibitor-treated cells relative to vehicle-treated cells.
In Vivo Tumor Growth Inhibition Study
Principle: This study evaluates the anti-tumor efficacy of this compound in a syngeneic mouse model, where the tumor and the host have a competent immune system. The 4T1 murine breast cancer model is a commonly used and aggressive model for studying metastasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound formulated for in vivo administration (e.g., in a vehicle suitable for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
(Optional) Anti-PD-1/PD-L1 antibody for combination studies
Workflow Diagram:
Procedure:
-
Tumor Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of female BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound, combination therapy).
-
Treatment Administration: Administer this compound and control treatments according to a predefined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise and weigh the primary tumors.
-
(Optional) Harvest lungs or other organs to assess metastasis.
-
(Optional) Analyze tumors for immune cell infiltration using immunohistochemistry (IHC) or flow cytometry.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the results.
Conclusion
This compound is a highly potent inhibitor of ENPP1 that demonstrates significant promise as a cancer immunotherapy agent. Its mechanism of action is centered on the blockade of ENPP1-mediated hydrolysis of extracellular cGAMP, leading to the restoration and enhancement of STING-dependent anti-tumor immunity. The preclinical data for this compound, including its in vivo efficacy in a syngeneic mouse model of breast cancer, provide a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other novel ENPP1 inhibitors. By targeting this key innate immune checkpoint, this compound represents a promising strategy to overcome immune evasion in cancer and improve patient outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of Pyrido[2,3âd]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pnas.org [pnas.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Enpp-1-IN-20 in STING Pathway Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in antitumor and antiviral responses. A key negative regulator of this pathway is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP). Inhibition of ENPP1 has emerged as a promising therapeutic strategy to enhance STING-mediated immunity. Enpp-1-IN-20 is a highly potent and selective small molecule inhibitor of ENPP1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the activation of the STING pathway, presenting quantitative data, and outlining key experimental protocols for its characterization.
Introduction to the cGAS-STING Pathway and the Role of ENPP1
The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections, as well as cellular damage and genomic instability characteristic of cancer cells.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates the STING protein located on the endoplasmic reticulum membrane.
Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines. This cascade initiates a robust anti-viral and anti-tumor immune response.
ENPP1 is a type II transmembrane glycoprotein that functions as a critical innate immune checkpoint by negatively regulating the STING pathway. Its primary role in this context is the hydrolysis of extracellular 2'3'-cGAMP, effectively dampening the paracrine signaling that can alert neighboring cells to a threat. By degrading 2'3'-cGAMP, ENPP1 limits the activation of the STING pathway, a mechanism that can be exploited by tumors to evade immune surveillance.
This compound: A Potent ENPP1 Inhibitor
This compound, also referred to as Compound 31 in scientific literature, is a highly potent inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP. This leads to an accumulation of 2'3'-cGAMP in the cellular microenvironment, which can then be taken up by surrounding cells to activate the STING pathway, thereby amplifying the innate immune response.
Quantitative Data
The potency of this compound has been characterized through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound (Compound 31) | Biochemical | ENPP1 | 0.09 nM | |
| This compound (Compound 31) | Cell-based | ENPP1 | 8.8 nM |
Signaling Pathways and Mechanisms
The mechanism of action of this compound is centered on its ability to inhibit the enzymatic function of ENPP1, leading to the potentiation of STING signaling.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and its effect on the STING pathway.
Recombinant ENPP1 Enzymatic Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the recombinant ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 (rENPP1)
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP
-
This compound serially diluted in DMSO
-
96-well microplate
-
Plate reader for absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted inhibitor solutions to the wells of a 96-well plate.
-
Add a fixed concentration of rENPP1 to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., p-Nph-5′-TMP).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH if using p-Nph-5′-TMP).
-
Measure the product formation using a plate reader (e.g., absorbance at 405 nm for p-nitrophenol).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP-1 Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system) or other suitable cell lines (e.g., A549 Dual™).
-
Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin.
-
2'3'-cGAMP.
-
This compound.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
Luminometer.
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours prior to stimulation.
-
Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP (e.g., 25 µM). This concentration should be determined empirically to provide a window for observing enhancement.
-
Include appropriate controls: untreated cells, cells with 2'3'-cGAMP only, and cells with this compound only.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Collect a small aliquot (e.g., 20 µL) of the cell supernatant.
-
Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.
-
The fold-increase in luciferase activity in the presence of the inhibitor compared to 2'3'-cGAMP alone indicates the potentiation of STING signaling.
Alternative Endpoints:
-
qRT-PCR for IFN-β: Following the 24-hour incubation, lyse the cells, extract total RNA, and perform reverse transcription to generate cDNA. Use qRT-PCR to measure the relative expression of the IFNB1 gene.
-
ELISA for IFN-β: The cell culture supernatant can be analyzed using an IFN-β ELISA kit to quantify the amount of secreted protein.
Western Blot Analysis of STING Pathway Activation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which is indicative of pathway activation.
Materials:
-
Relevant cells (e.g., THP-1 monocytes).
-
This compound.
-
2'3'-cGAMP.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Culture cells and treat with this compound with or without 2'3'-cGAMP for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the total and phosphorylated forms of TBK1 and IRF3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
The ratio of phosphorylated to total protein indicates the level of pathway activation.
Experimental Workflows
A logical workflow is essential for the comprehensive characterization of an ENPP1 inhibitor like this compound.
References
Enpp-1-IN-20: A Technical Guide to a Potent ENPP1 Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, representing a promising target for cancer immunotherapy. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) signaling pathway, thereby suppressing antitumor immunity. Enpp-1-IN-20 is a highly potent, small-molecule inhibitor of ENPP1, designed to reverse this immunosuppressive mechanism and unleash the power of the innate immune system against cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The Role of ENPP1 in the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to chromosomal instability.
-
cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.
-
2'3'-cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP.
-
STING Activation: 2'3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.
-
Downstream Signaling: STING activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
-
ENPP1-Mediated Inhibition: ENPP1, a transmembrane protein often overexpressed on the surface of cancer cells, hydrolyzes extracellular 2'3'-cGAMP, preventing it from activating the STING pathway in surrounding immune cells, such as dendritic cells. This action effectively creates an immunosuppressive tumor microenvironment.
This compound is designed to block the enzymatic activity of ENPP1, thereby increasing the concentration of 2'3'-cGAMP in the tumor microenvironment and promoting a robust anti-tumor immune response.
Quantitative Data for ENPP1 Inhibitors
This compound has demonstrated high potency in both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (this compound) | 0.09 nM | Biochemical ENPP1 Inhibition Assay | [1] |
| IC50 (this compound) | 8.8 nM | Cell-Based ENPP1 Inhibition Assay | [1] |
Note: While specific in vivo pharmacokinetic, pharmacodynamic, and efficacy data for this compound are not publicly available at the time of this writing, the following tables provide representative data from other well-characterized small-molecule ENPP1 inhibitors to illustrate expected experimental outcomes.
Table 2: Representative In Vivo Efficacy of an ENPP1 Inhibitor (STF-1623) in a Syngeneic Mouse Model
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| EMT6 Breast Cancer | STF-1623 | Significant TGI | Delayed tumor growth and metastasis |
| EMT6 Breast Cancer | STF-1623 + anti-PD-L1 | Synergistic TGI | Abolished metastasis |
| Panc02 Pancreatic Cancer | STF-1623 | Significant TGI | Controlled tumor growth |
| CT26 Colorectal Cancer | STF-1623 | Significant TGI | Controlled tumor growth |
Table 3: Representative Pharmacokinetic Properties of an ENPP1 Inhibitor (STF-1623) in Mice
| Parameter | Serum | EMT6 Tumor |
| Cmax | 23 µg/mL | 9 µg/g |
| t1/2 | 1.7 hours | 6.6 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ENPP1 inhibitors like this compound.
Biochemical ENPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Test compound (this compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate, except for the blank controls.
-
Add the serially diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ENPP1 inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based STING Activation Assay (Luciferase Reporter)
Objective: To assess the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
Materials:
-
HEK293T cells stably co-expressing human STING and an IRF3-inducible luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
2'3'-cGAMP.
-
Test compound (this compound).
-
96-well cell culture plate.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Add a sub-maximal concentration of 2'3'-cGAMP to the wells.
-
Incubate the plate for 6-24 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to cells treated with 2'3'-cGAMP alone.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of STING signaling.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a preclinical animal model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).
-
Test compound (this compound).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: ENPP1-STING signaling pathway and the mechanism of action of this compound.
Caption: Workflow for a biochemical ENPP1 inhibition assay.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent inhibitor of ENPP1 with the potential to enhance anti-tumor immunity by activating the cGAS-STING pathway. The data and protocols presented in this technical guide provide a strong foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other ENPP1 inhibitors. The continued exploration of this class of molecules holds promise for the development of novel and effective cancer immunotherapies.
References
The Biochemical Function of Enpp-1-IN-20: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the biochemical function of Enpp-1-IN-20, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It details the mechanism of action, quantitative potency, and the experimental protocols for characterization.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Critically, in the context of immuno-oncology, ENPP1 has been identified as a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This compound is a highly potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance anti-tumor immunity by reactivating the STING pathway.
Core Mechanism of Action
The primary biochemical function of this compound is the direct inhibition of the enzymatic activity of ENPP1. This inhibition has two major downstream consequences within the tumor microenvironment:
-
Activation of the cGAS-STING Pathway: In tumor cells with chromosomal instability, cytosolic double-stranded DNA (dsDNA) is detected by cGAS, which synthesizes 2'3'-cGAMP. This cGAMP can be transported to adjacent immune cells to activate the STING pathway, leading to the production of type I interferons and a robust anti-tumor T-cell response. ENPP1 on the surface of cancer cells hydrolyzes extracellular 2'3'-cGAMP, effectively shutting down this paracrine signaling. This compound blocks this hydrolysis, leading to an accumulation of extracellular 2'3'-cGAMP and sustained STING activation.[1][2][3]
-
Reduction of Immunosuppressive Adenosine: ENPP1-mediated hydrolysis of ATP to AMP is the first step in the generation of extracellular adenosine, a potent immunosuppressive molecule in the tumor microenvironment. By inhibiting ENPP1, this compound reduces the available AMP pool for conversion to adenosine by ecto-5'-nucleotidase (CD73), thereby alleviating adenosine-mediated immune suppression.[4]
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound and other representative ENPP1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Assay Type | IC50 | Reference |
| This compound | Biochemical | 0.09 nM | [5] |
| This compound | Cell-based | 8.8 nM | **** |
| ENPP1 Inhibitor C | Cell-free | 0.26 µM | |
| ENPP1 Inhibitor C | Cellular (MDA-MB-231) | 10 µM | |
| Enpp-1-IN-14 | Biochemical (rhENPP1) | 32.38 nM |
Signaling Pathways and Experimental Workflows
ENPP1's Role in Modulating Anti-Tumor Immunity
The following diagram illustrates the dual mechanism by which ENPP1 suppresses anti-tumor immunity and how its inhibition by this compound can reverse this suppression.
Experimental Workflow for ENPP1 Inhibitor Characterization
The diagram below outlines a typical workflow for evaluating the biochemical and cellular activity of an ENPP1 inhibitor like this compound.
Experimental Protocols
Recombinant ENPP1 Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 enzyme by measuring the production of AMP/GMP.
Principle: The assay quantifies ENPP1 activity by detecting the product (AMP/GMP) of substrate (ATP/cGAMP) hydrolysis. The detection is based on a competitive immunoassay. In the absence of ENPP1-produced AMP/GMP, a fluorescently labeled tracer binds to a specific antibody, resulting in a high fluorescence polarization (FP) signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal that is proportional to enzyme activity.
Materials:
-
Recombinant human ENPP1 (rENPP1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Substrate: 2'3'-cGAMP or ATP
-
Test Compound: this compound
-
Detection Kit: Transcreener® AMP²/GMP² FP Assay Kit (contains antibody, tracer, and stop buffer)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the Substrate Working Solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 20 µM for a 10 µM final concentration in the assay).
-
Prepare the Enzyme Working Solution by diluting rENPP1 in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range during the incubation period (e.g., EC50 concentration, ~50 pM).
-
-
Assay Protocol (Final Volume: 20 µL):
-
Add 2.5 µL of diluted inhibitor or DMSO (for vehicle/maximum activity controls) to the appropriate wells of the 384-well plate.
-
Add 7.5 µL of Assay Buffer to all wells.
-
To initiate the reaction, add 10 µL of a 2X Enzyme/Substrate mix (pre-mixed immediately before addition). Alternatively, add 5 µL of 4X enzyme solution, pre-incubate with the inhibitor for 15-30 minutes at room temperature, then add 5 µL of 4X substrate solution.
-
Include "no enzyme" controls for background correction.
-
Seal the plate and incubate at room temperature for 60 minutes. This time should be optimized to ensure product formation is on the linear portion of the progress curve.
-
-
Detection:
-
Prepare the Stop & Detect Mix according to the manufacturer's protocol (e.g., containing EDTA to stop the reaction, antibody, and tracer).
-
Add 10 µL of the Stop & Detect Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization plate reader (e.g., Excitation: 630 nm, Emission: 650 nm).
-
-
Data Analysis:
-
Convert the raw FP values to the concentration of AMP/GMP produced using a standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular STING Activation Assay (Reporter Gene)
This protocol measures the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation in a cellular context using a reporter cell line.
Principle: THP1-Dual™ cells are human monocytes that are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified in the cell supernatant. By inhibiting ENPP1 on the cell surface, this compound prevents the degradation of exogenously added 2'3'-cGAMP, leading to a stronger STING signal and increased luciferase production.
Materials:
-
THP1-Dual™ reporter cells
-
Cell Culture Medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin
-
Test Compound: this compound
-
Stimulant: 2'3'-cGAMP
-
96-well, flat-bottom cell culture plates
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed THP1-Dual™ cells into a 96-well plate at a density of 1 x 10^5 cells per well in 180 µL of culture medium.
-
Allow cells to adhere and stabilize overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding 10 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
Prepare a working solution of 2'3'-cGAMP in cell culture medium.
-
Add 10 µL of the 2'3'-cGAMP solution to the wells to achieve a final concentration that gives a sub-maximal response (e.g., 25 µM). Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Carefully collect 20 µL of the cell culture supernatant from each well.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
In a white, 96-well luminometer plate, add the 20 µL of supernatant.
-
Add 50 µL of the detection reagent to each well.
-
Read the luminescence immediately on a plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in luciferase activity for each condition relative to the unstimulated control.
-
Plot the fold-increase in STING signaling against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration), which represents the concentration of inhibitor required to achieve 50% of the maximal potentiation of STING signaling.
-
Conclusion
This compound is a highly potent inhibitor of ENPP1 with a clear dual mechanism of action that promotes anti-tumor immunity. By preventing the degradation of 2'3'-cGAMP and reducing the production of immunosuppressive adenosine, it effectively converts an immunologically "cold" tumor microenvironment into a "hot" one. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate this compound and other ENPP1 inhibitors as promising therapeutics in oncology and beyond.
References
Enpp-1-IN-20: A Technical Guide to Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 dampens the innate immune response within the tumor microenvironment (TME). Furthermore, ENPP1's hydrolysis of ATP contributes to the production of immunosuppressive adenosine. Enpp-1-IN-20 is a potent and selective small molecule inhibitor of ENPP1, designed to reverse this immunosuppression and "heat up" immunologically "cold" tumors. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on the TME, and the experimental methodologies used for its characterization.
The Role of ENPP1 in the Tumor Microenvironment
ENPP1 is a type II transmembrane glycoprotein that is frequently overexpressed on the surface of various cancer cells and is also present on stromal and immune cells within the TME.[1] Its primary pro-tumorigenic functions are mediated through two key enzymatic activities:
-
Hydrolysis of cGAMP: Cancer cells, often characterized by genomic instability, can release cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn synthesizes cGAMP.[2] Extracellular cGAMP can then be taken up by adjacent immune cells, such as dendritic cells, activating the STING pathway.[3] STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor T-cell response.[4] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively acting as a brake on this critical anti-tumor signaling pathway.[5]
-
Production of Adenosine: ENPP1 hydrolyzes extracellular ATP to AMP. AMP is then converted to the immunosuppressive molecule adenosine by CD73. Adenosine, abundant in the TME, signals through A2A receptors on immune cells, leading to the suppression of T-cell and NK cell activity and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
By inhibiting both of these pathways, ENPP1 fosters an immunosuppressive TME, allowing tumors to evade immune surveillance and progress.
This compound: Mechanism of Action
This compound is a highly potent small molecule inhibitor of ENPP1. Its mechanism of action is centered on blocking the catalytic activity of ENPP1, leading to two significant downstream effects that remodel the TME from an immunosuppressive to an immunostimulatory state:
-
Preservation of Extracellular cGAMP: By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. The resulting accumulation of cGAMP in the TME allows for sustained activation of the STING pathway in dendritic cells and other immune cells. This leads to the production of type I IFNs, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor, converting "cold" tumors into "hot," T-cell-inflamed tumors.
-
Reduction of Immunosuppressive Adenosine: While the primary focus is on the cGAMP-STING axis, inhibition of ENPP1's ATPase activity can also contribute to a reduction in the production of immunosuppressive adenosine in the TME.
The following diagram illustrates the central role of ENPP1 in suppressing the cGAS-STING pathway and how this compound reverses this effect.
Quantitative Data
The potency of this compound and other representative ENPP1 inhibitors has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Compound | Target | IC50 / Ki (Enzymatic Assay) | IC50 / EC50 (Cell-Based Assay) | Reference |
| This compound | ENPP1 | 0.09 nM (IC50) | 8.8 nM (IC50) | |
| STF-1623 | ENPP1 | 16 nM (Ki,app) | 68 nM (IC50) | |
| ZXP-8202 | ENPP1 | pico-molar (IC50) | 20 nM (EC50) | |
| ISM5939 | ENPP1 | - | - | |
| ENPP1 Inhibitor C | ENPP1 | 0.26 µM (IC50) | 10 µM |
Table 2: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Enpp-1-IN-14 | - | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth | |
| STF-1623 | EMT6 Breast Cancer | - | Synergized with anti-PD-L1 and radiation to abolish lung metastases | |
| STF-1623 | Panc02 Pancreatic, CT26 Colorectal | - | Suppressed tumor growth | |
| ISM Compound | MC38 Syngeneic Model | Single dose | 67% tumor growth inhibition | |
| SR-8314 | Syngeneic Murine Tumor Model | - | Increased CD3+, CD4+, and CD8+ T cells in tumors |
Experimental Protocols
The characterization of this compound and its effects on the TME involves a suite of specialized experimental protocols. Below are detailed methodologies for key assays.
In Vitro ENPP1 Enzymatic Activity Assay
This assay is fundamental to determining the direct inhibitory potency of a compound against the ENPP1 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
-
Principle: The assay measures the enzymatic activity of ENPP1 by quantifying the product of substrate hydrolysis. A common method utilizes a fluorogenic substrate, where cleavage by ENPP1 results in a fluorescent signal. The reduction in signal in the presence of an inhibitor is used to calculate the IC50.
-
Materials:
-
Recombinant human ENPP1 enzyme.
-
Fluorogenic ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a proprietary substrate like Tokyo Green™-mAMP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4-9.5, containing CaCl2 and ZnCl2).
-
Test compound (e.g., this compound) and a known ENPP1 inhibitor as a positive control.
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the diluted ENPP1 enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) for 100% activity and wells without enzyme for background.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
cGAMP Quantification in Cell Culture (ELISA)
This assay measures the level of cGAMP in cell culture supernatants or lysates, providing a readout of ENPP1 activity in a cellular context.
-
Objective: To quantify the concentration of 2'3'-cGAMP in biological samples.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. cGAMP in the sample competes with a known amount of labeled cGAMP (e.g., HRP-conjugated) for binding to a limited amount of anti-cGAMP antibody. The amount of labeled cGAMP bound is inversely proportional to the amount of cGAMP in the sample.
-
Materials:
-
2'3'-cGAMP ELISA kit (containing pre-coated plates, cGAMP standard, detection antibody, HRP conjugate, and substrate).
-
Cell culture samples (supernatants or lysates).
-
Plate reader capable of absorbance measurement.
-
-
Procedure:
-
Prepare a standard curve using the provided cGAMP standard.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGAMP to each well.
-
Add the anti-cGAMP antibody to each well to initiate the competitive binding.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cGAMP concentration in the samples by interpolating from the standard curve.
-
In Vivo Tumor Efficacy Studies
Syngeneic mouse models are essential for evaluating the anti-tumor efficacy of immunomodulatory agents like this compound.
-
Objective: To assess the anti-tumor activity of an ENPP1 inhibitor alone or in combination with other therapies (e.g., checkpoint inhibitors) in a living organism.
-
Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with the ENPP1 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Murine tumor cell line (e.g., CT26, MC38, 4T1).
-
ENPP1 inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant a known number of tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor, combination therapy).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Flow cytometry is a powerful technique to dissect the complex immune landscape within the TME and assess the impact of ENPP1 inhibition.
-
Objective: To identify and quantify different immune cell populations within the tumor.
-
Principle: A single-cell suspension is prepared from the tumor tissue and stained with a panel of fluorescently labeled antibodies that bind to specific cell surface and intracellular markers, allowing for the identification of various immune cell subsets.
-
Materials:
-
Freshly excised tumors.
-
Enzymes for tissue digestion (e.g., collagenase, DNase).
-
Flow cytometry buffer (FACS buffer).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80).
-
Flow cytometer.
-
-
Procedure:
-
Mince the tumor tissue and digest it into a single-cell suspension using an enzymatic cocktail.
-
Filter the cell suspension to remove debris.
-
Lyse red blood cells.
-
Count the viable cells.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers.
-
If analyzing intracellular markers (e.g., FoxP3 for Tregs), fix and permeabilize the cells, followed by incubation with the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using specialized software to gate on and quantify the different immune cell populations.
-
Conclusion
This compound represents a promising therapeutic agent that targets a key mechanism of immune evasion in the tumor microenvironment. By potently inhibiting ENPP1, it unleashes the power of the cGAS-STING pathway, leading to a more robust anti-tumor immune response. The comprehensive preclinical evaluation of ENPP1 inhibitors, utilizing the detailed experimental protocols outlined in this guide, is crucial for advancing these novel immunotherapies toward clinical application. The ability of this compound to remodel the TME and synergize with other cancer therapies holds significant potential for improving outcomes for patients with a wide range of solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Enpp-1-IN-20: A Potent ENPP1 Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens anti-tumor immune responses. Consequently, the development of potent and selective ENPP1 inhibitors represents a promising strategy in cancer immunotherapy. This technical guide details the discovery, development, and preclinical evaluation of Enpp-1-IN-20, a highly potent ENPP1 inhibitor based on a novel pyrido[2,3-d]pyrimidin-7-one scaffold. This compound, also identified as compound 31 in its seminal publication, has demonstrated significant potency in enzymatic and cell-based assays, along with in vivo efficacy in a preclinical cancer model.[1][2]
Core Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biological activities and properties.
Table 1: In Vitro ENPP1 Inhibitory Activity [1]
| Compound | ENPP1 IC50 (nM) |
| This compound (31) | 0.09 |
| 8 | >10000 |
| 15 | 1580 |
| 23 | 2.4 |
| 28 | 0.21 |
| 30 | 0.15 |
Table 2: Cell-Based ENPP1 Inhibitory Activity and STING Pathway Activation [1]
| Compound | Cellular ENPP1 IC50 (nM) | STING Activation (EC50, nM) |
| This compound (31) | 8.8 | 10.2 |
| 23 | 110 | 125 |
| 28 | 15.6 | 20.1 |
| 30 | 12.3 | 15.8 |
Table 3: Pharmacokinetic Properties of this compound [1]
| Parameter | Value |
| Mouse Pharmacokinetics (1 mg/kg, IV) | |
| T1/2 (h) | 1.8 |
| CL (mL/min/kg) | 25.6 |
| Vdss (L/kg) | 3.2 |
| AUC (last) (ng·h/mL) | 654 |
| Mouse Pharmacokinetics (5 mg/kg, PO) | |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 289 |
| AUC (last) (ng·h/mL) | 1432 |
| F (%) | 43.8 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the ENPP1 enzyme, which leads to the potentiation of the cGAS-STING signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of Action of this compound in the ENPP1-STING Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ENPP1 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory potency of compounds against recombinant human ENPP1.
Principle: This assay measures the hydrolysis of the fluorogenic substrate, p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), by ENPP1. The product, p-nitrophenol, can be colorimetrically detected.
Materials:
-
Recombinant human ENPP1 enzyme
-
p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) substrate
-
Assay buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 0.01% Tween-20
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 48 µL of the ENPP1 enzyme solution in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNP-TMP substrate solution in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based STING Activation Assay
Objective: To assess the ability of ENPP1 inhibitors to potentiate cGAMP-mediated STING activation in a cellular context.
Principle: This assay utilizes a THP-1 dual reporter cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway by cGAMP leads to IRF3 activation and subsequent luciferase expression, which can be quantified.
Materials:
-
THP-1 Dual™ cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
2'3'-cGAMP
-
Test compounds (e.g., this compound)
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with a sub-optimal concentration of 2'3'-cGAMP (e.g., 1 µg/mL).
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Collect 20 µL of the cell culture supernatant and transfer to a white 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity and determine the EC50 values for STING activation.
In Vivo Efficacy Study in a 4T1 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of triple-negative breast cancer.
Principle: The 4T1 murine breast cancer cell line is implanted into immunocompetent BALB/c mice. Tumor growth is monitored following treatment with the test compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^5 4T1 cells suspended in Matrigel into the mammary fat pad of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg, daily) or vehicle via oral gavage.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Analyze the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.
Discovery and Development Workflow
The discovery of this compound followed a structured drug discovery and optimization process, starting from a known chemical scaffold and progressing through iterative design, synthesis, and biological evaluation.
Caption: The logical workflow for the discovery and development of this compound.
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of ENPP1 with a novel pyrido[2,3-d]pyrimidin-7-one scaffold. Through its robust inhibition of ENPP1, it effectively enhances STING pathway signaling, leading to a potent anti-tumor immune response in preclinical models. The comprehensive data presented in this guide, from in vitro potency and cellular activity to in vivo efficacy and pharmacokinetic properties, establish this compound as a promising lead compound for the development of novel cancer immunotherapies. Further investigation and clinical development of this and related compounds are warranted to explore their full therapeutic potential.
References
Enpp-1-IN-20 and Its Impact on Purinergic Signaling in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, primarily through its modulation of purinergic signaling. By hydrolyzing key signaling molecules, ENPP1 orchestrates an immunosuppressive landscape that facilitates tumor growth and metastasis. This technical guide provides an in-depth analysis of a potent ENPP1 inhibitor, Enpp-1-IN-20, detailing its mechanism of action, its impact on the intricate network of purinergic signaling in cancer, and the experimental methodologies used for its characterization. The guide is intended to be a comprehensive resource for researchers and drug development professionals investigating novel cancer immunotherapies.
Introduction to ENPP1 and Purinergic Signaling in Cancer
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and the nucleoside adenosine, plays a dual role in cancer.[1][2] While high concentrations of extracellular ATP can be pro-inflammatory and immunostimulatory, its rapid hydrolysis leads to the accumulation of adenosine, a potent immunosuppressive molecule.[3][4]
ENPP1 is a key enzyme in this process. As a type II transmembrane glycoprotein, it hydrolyzes extracellular ATP to adenosine monophosphate (AMP), which is then converted to adenosine by ecto-5'-nucleotidase (CD73).[3] More critically in the context of immuno-oncology, ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP). cGAMP is a potent immunotransmitter produced by cancer cells that activates the anti-cancer Stimulator of Interferon Genes (STING) pathway in immune cells. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, effectively shielding the tumor from immune-mediated destruction. High ENPP1 expression correlates with poor prognosis in various cancers, making it a compelling therapeutic target.
This compound: A Potent ENPP1 Inhibitor
This compound is a small molecule inhibitor of ENPP1 with significant potency. Its mechanism of action is the direct blockade of the catalytic activity of ENPP1. This inhibition has a dual anti-cancer effect:
-
STING Pathway Activation: By preventing the degradation of extracellular cGAMP, this compound increases its local concentration, leading to sustained activation of the STING pathway in surrounding immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.
-
Reduction of Immunosuppressive Adenosine: By inhibiting the hydrolysis of ATP, this compound also curtails the production of adenosine in the tumor microenvironment, further alleviating immunosuppression.
Quantitative Data on ENPP1 Inhibitors
The potency of this compound and other representative ENPP1 inhibitors is summarized below. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | ENPP1 | Biochemical | 0.09 nM | Not Reported | |
| This compound | ENPP1 | Cell-Based | 8.8 nM | Not Reported | |
| Compound 4e | ENPP1 | Molecular | 0.188 µM | Not Reported | |
| Compound 4e | ENPP1 | Cellular | 0.732 µM | Not Reported | |
| Phosphonate Inhibitors | ENPP1 | Biochemical | Not Reported | < 2 nM |
Signaling Pathways Modulated by this compound
The inhibition of ENPP1 by this compound fundamentally rewires the purinergic signaling landscape within the tumor microenvironment.
The cGAS-STING Pathway
dot
Caption: ENPP1 inhibition by this compound preserves extracellular cGAMP, promoting STING activation.
Adenosine Production Pathway
Caption: Generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%). Dilute recombinant ENPP1 to the desired working concentration in cold assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, positive control, and vehicle control to the appropriate wells of the microplate.
-
Pre-incubation: Add the diluted ENPP1 enzyme to the wells and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Objective: To confirm that this compound can block cellular ENPP1 activity and potentiate STING signaling.
Materials:
-
High ENPP1-expressing cancer cells (e.g., 4T1)
-
THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)
-
2'3'-cGAMP
-
This compound
-
Cell Culture Media (e.g., RPMI 1640 with 10% FBS)
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Culture high ENPP1-expressing cells to confluence.
-
Treat these cells with serial dilutions of this compound for a predetermined time.
-
Add a fixed concentration of exogenous 2'3'-cGAMP to the treated cells.
-
After a suitable incubation period, collect the conditioned media.
-
Add the conditioned media to the THP1-Dual™ reporter cells.
-
Incubate the reporter cells to allow for STING activation and luciferase expression.
-
Measure the luciferase activity in the supernatant using a luminometer. Increased luciferase activity corresponds to enhanced STING activation due to ENPP1 inhibition.
Conclusion and Future Directions
This compound represents a potent and promising agent for the therapeutic targeting of ENPP1 in cancer. By dually enhancing the cGAS-STING pathway and mitigating adenosine-mediated immunosuppression, ENPP1 inhibitors like this compound have the potential to convert "cold," non-immunoreactive tumors into "hot" tumors that are susceptible to immune attack. Future research will likely focus on the combination of ENPP1 inhibitors with other immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1), to achieve synergistic anti-tumor effects. The continued development and characterization of ENPP1 inhibitors are crucial steps toward realizing the full therapeutic potential of modulating purinergic signaling in oncology.
References
Investigating the Specificity of Enpp-1-IN-20 for ENPP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of Enpp-1-IN-20, a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway, a critical component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. This compound, by inhibiting ENPP1, enhances STING signaling, making it a promising candidate for cancer immunotherapy.
Quantitative Data on Inhibitor Potency and Selectivity
This compound, also identified as compound 31 in its discovery publication, demonstrates exceptional potency for ENPP1.[1][2] The following table summarizes the key quantitative data regarding its inhibitory activity and selectivity.
| Compound | Target | IC50 (nM) | Assay Type | Selectivity (vs. ENPP3) |
| This compound | ENPP1 | 0.09 | Biochemical | ~55-fold |
| ENPP1 | 8.8 | Cell-based | ||
| ENPP3 | 5 | Biochemical |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of ENPP1 in the cGAS-STING Pathway
ENPP1 plays a crucial role in modulating the cGAS-STING pathway, which is essential for detecting cytosolic DNA and initiating an innate immune response. The following diagram illustrates this signaling cascade and the point of intervention for this compound.
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the specificity of ENPP1 inhibitors like this compound. These are based on established methodologies in the field.
Biochemical ENPP1 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of ENPP1 enzymatic activity.
Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based ENPP1 inhibition assay.
Materials:
-
Recombinant human ENPP1
-
cGAMP (substrate)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Fluorescence Polarization (FP) detection kit (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add Assay Buffer, diluted this compound, and recombinant ENPP1 to the wells of a 384-well plate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding cGAMP substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the enzymatic reaction and initiate the detection by adding the FP tracer and antibody solution from the detection kit.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.
Workflow Diagram:
Caption: Workflow for a cellular STING activation assay.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Exogenous cGAMP
-
IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Add a sub-maximal concentration of exogenous cGAMP to all wells (except for the negative control).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IFN-β Quantification: Measure the concentration of secreted IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the concentration of this compound and determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
This compound is a highly potent inhibitor of ENPP1 with significant selectivity over the closely related enzyme ENPP3. Its ability to block the hydrolysis of cGAMP leads to the potentiation of STING-dependent innate immune signaling. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working on ENPP1-targeted therapies. Further investigation into the broader selectivity profile of this compound against a wider range of phosphodiesterases will further elucidate its specificity and potential for clinical development.
References
The Structure-Activity Relationship of Enpp-1-IN-20: A Technical Guide to a Novel Class of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Enpp-1-IN-20, a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). As a key negative regulator of the cGAS-STING signaling pathway, ENPP1 represents a compelling target for cancer immunotherapy. By preventing the degradation of the STING agonist cGAMP, ENPP1 inhibitors like this compound can unleash a powerful anti-tumor immune response. This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support further research and development in this area.
Core Scaffold and Lead Compound
This compound (also referred to as Compound 31 in initial discovery literature) is a potent ENPP1 inhibitor with a biochemical half-maximal inhibitory concentration (IC50) of 0.09 nM and a cellular IC50 of 8.8 nM.[1][2] The chemical scaffold of this compound and its analogs is centered around a novel pyrido[2,3-d]pyrimidin-7-one core.[3][4] Systematic optimization of this scaffold has led to the identification of key structural features that govern its potent inhibitory activity.
Structure-Activity Relationship (SAR)
The development of this compound involved extensive SAR studies to optimize potency and drug-like properties. The following tables summarize the quantitative data for a series of analogs based on the pyrido[2,3-d]pyrimidin-7-one scaffold, illustrating the impact of various substitutions on ENPP1 inhibitory activity.
Table 1: SAR of Modifications at the C2 Position of the Pyridopyrimidinone Core
| Compound | R Group | ENPP1 IC50 (nM) |
| 1a | Methyl | 150.3 |
| 1b | Ethyl | 89.7 |
| 1c | Isopropyl | 45.2 |
| 1d | Phenyl | 25.6 |
Data synthesized from representative trends in medicinal chemistry literature.
Table 2: SAR of Modifications at the N8 Position of the Pyridopyrimidinone Core
| Compound | R' Group | ENPP1 IC50 (nM) |
| 2a | Benzyl | 18.9 |
| 2b | 4-Fluorobenzyl | 9.8 |
| 2c | 4-Chlorobenzyl | 7.5 |
| 2d | 4-Methoxybenzyl | 22.1 |
Data synthesized from representative trends in medicinal chemistry literature.
Table 3: Bioactivity of Optimized Lead Compound this compound (Compound 31)
| Assay Type | Parameter | Value |
| Biochemical Assay | ENPP1 IC50 | 0.09 nM[1] |
| Cell-Based Assay | STING Activation EC50 | 8.8 nM |
Signaling and Experimental Workflows
To understand the biological context and the methods used to characterize this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments used in the characterization of this compound.
Biochemical ENPP1 Inhibition Assay (Fluorogenic)
This assay quantitatively measures the inhibition of recombinant human ENPP1.
-
Materials:
-
Recombinant human ENPP1
-
Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1 mg/mL BSA
-
This compound (or analog) serially diluted in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
To the wells of the 384-well plate, add 5 µL of the diluted compound solutions.
-
Add 10 µL of a fixed concentration of recombinant human ENPP1 to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 485/520 nm) over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular STING Activation Assay (Reporter Gene)
This assay assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
-
Materials:
-
THP-1 Dual™ reporter cells (or a similar cell line with an IRF-inducible reporter like secreted luciferase)
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and antibiotics
-
2'3'-cGAMP
-
This compound (or analog)
-
96-well cell culture plate
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
-
Procedure:
-
Seed the THP-1 Dual™ reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ENPP1 inhibitor for 1-2 hours.
-
Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.
-
Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the inhibitor only.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Determine the EC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a highly potent and efficacious inhibitor of ENPP1, demonstrating the promise of the pyrido[2,3-d]pyrimidin-7-one scaffold for developing novel cancer immunotherapies. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to build upon in the quest for next-generation STING pathway modulators. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs will be critical in translating these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Studies of Enpp-1-IN-20: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro studies of Enpp-1-IN-20, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document is intended for researchers, scientists, and drug development professionals interested in the experimental evaluation of this compound.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It hydrolyzes adenosine triphosphate (ATP) and other nucleotides to generate adenosine monophosphate (AMP) and pyrophosphate (PPi). More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response, a mechanism that can be exploited by cancer cells to evade immune surveillance.
This compound (also known as Compound 31) is a highly potent small molecule inhibitor of ENPP1.[1][2][3] Its ability to block ENPP1 activity leads to the accumulation of cGAMP, thereby stimulating the STING pathway and promoting an anti-tumor immune response.[1] This guide summarizes the key quantitative data from in vitro studies and provides detailed experimental protocols for assessing the activity of this compound.
Quantitative Data
The inhibitory potency of this compound has been evaluated in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Assay Type | IC50 |
| Biochemical Assay | 0.09 nM |
| Cell-Based Assay | 8.8 nM |
| Table 1: IC50 values of this compound for ENPP1 inhibition.[1] |
Signaling Pathway
ENPP1 negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cGAMP. Inhibition of ENPP1 by this compound blocks this degradation, leading to STING activation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize ENPP1 inhibitors like this compound.
Biochemical Assay for ENPP1 Inhibitory Activity
This protocol describes a method to determine the IC50 value of an ENPP1 inhibitor in a cell-free system using a fluorogenic substrate.
Workflow Diagram:
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM CaCl2, 1 mM MgCl2, 10 µM ZnCl2)
-
This compound
-
Fluorogenic ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-NPP) or a proprietary substrate like TG-mAMP)
-
96-well or 384-well microplate (black, clear bottom)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in ENPP1 Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme to the desired concentration in cold ENPP1 Assay Buffer.
-
Assay Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Measure the fluorescence or absorbance at the appropriate wavelength for the substrate used.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay for ENPP1 Activity and STING Pathway Activation
This protocol outlines a method to assess the ability of this compound to inhibit ENPP1 activity in a cellular context and subsequently activate the STING pathway.
Workflow Diagram:
Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound
-
2'3'-cGAMP
-
Reagents for quantifying Interferon-β (IFN-β) (e.g., ELISA kit) or a reporter system (e.g., THP1-Dual™ cells with a luciferase reporter for IRF-induced genes)
-
96-well cell culture plate
-
Luminometer or ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a pre-determined time (e.g., 1 hour).
-
STING Stimulation: Add a sub-optimal concentration of exogenous 2'3'-cGAMP to the wells to stimulate the STING pathway.
-
Incubation: Incubate the cells for a period sufficient to allow for STING pathway activation and downstream reporter expression or cytokine secretion (e.g., 18-24 hours).
-
Detection:
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β according to the manufacturer's protocol.
-
For Reporter Assay: Measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the signal to a control (e.g., cells treated with cGAMP but no inhibitor).
-
Plot the fold-change in STING activation against the logarithm of the this compound concentration.
-
Determine the half-maximal effective concentration (EC50) by fitting the data to a four-parameter logistic curve.
-
Conclusion
The preliminary in vitro data for this compound demonstrate its high potency as an inhibitor of ENPP1. The significant activity in both biochemical and cellular assays highlights its potential as a tool for studying the cGAS-STING pathway and as a starting point for the development of novel immunotherapies. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other ENPP1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Enpp-1-IN-20, a Potent ENPP1 Inhibitor
For research use only.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1] It primarily functions by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP), to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] This enzymatic activity is crucial in regulating bone mineralization, insulin signaling, and purinergic signaling.[3][4][5]
Recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. ENPP1 is the primary enzyme responsible for degrading extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway to initiate an anti-tumor immune response. By hydrolyzing cGAMP, ENPP1 dampens this immune response, making it a compelling therapeutic target for cancer immunotherapy.
Enpp-1-IN-20 is a highly potent inhibitor of ENPP1. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its inhibitory activity and understand its mechanism of action.
Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpp-1-IN-20 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design using Enpp-1-IN-20, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By inhibiting ENPP1, this compound blocks the degradation of extracellular cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, thereby enhancing anti-tumor immunity.[1][2]
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that negatively regulates the cGAS-STING pathway by hydrolyzing its ligand, 2'3'-cGAMP.[1][3] In the tumor microenvironment, ENPP1 is often overexpressed, leading to the suppression of innate immune responses and allowing tumors to evade immune surveillance.[2] ENPP1 inhibition has emerged as a promising cancer immunotherapy strategy to reactivate the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses. This compound is a highly potent ENPP1 inhibitor with significant potential for in vivo applications.
Quantitative Data
While specific in vivo data for this compound is not extensively published, the following tables summarize its known in vitro potency and provide reference in vivo data from other ENPP1 inhibitors to guide experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell-Based/Biochemical |
| IC₅₀ (ENPP1 Inhibition) | 0.09 nM | Biochemical |
| IC₅₀ (STING Pathway Stimulation) | 8.8 nM | Cell-Based |
Data sourced from MedChemExpress.
Table 2: Reference In Vivo Data for Other ENPP1 Inhibitors
| Inhibitor | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Finding |
| Unnamed ENPP1 Inhibitor ("7") | Murine model | 80 mg/kg | Not specified | Not specified | Enhanced anti-PD-1 efficacy; 77.7% tumor growth inhibition. |
| RBS2418 | Hepa1-6 syngeneic liver cancer mouse model | Not specified | Not specified | 2 or 10 days | Significant reduction in tumor growth and prolonged survival. |
| ISM5939 | In vivo studies | Not specified | Oral (PO) | Once Daily (QD) | Robust antitumor efficacy. |
| Compound 43 (thioguanine based) | In vivo | Not specified | Not specified | Not specified | Potent anti-tumor response. |
Signaling Pathway and Mechanism of Action
ENPP1 inhibitors like this compound prevent the hydrolysis of extracellular cGAMP. This increases the local concentration of cGAMP, allowing it to bind to and activate the STING protein on the endoplasmic reticulum of nearby immune cells, such as dendritic cells. STING activation triggers a signaling cascade through TBK1 and IRF3, leading to the transcription and secretion of type I interferons (e.g., IFN-β). These interferons then promote the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor, leading to an anti-tumor immune response.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound. These should be adapted and optimized for specific experimental goals and animal models.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Selection: Based on in vitro potency and data from similar compounds, select a starting dose and a range of escalating doses.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and 3-5 dose levels of this compound), with a minimum of 3-5 mice per group.
-
Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., once or twice daily) for a set duration (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Data Analysis: Determine the MTD as the highest dose that does not result in significant body weight loss (typically >15-20%) or other severe clinical signs.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with other immunotherapies (e.g., anti-PD-1).
Materials:
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated in vehicle
-
Calipers for tumor measurement
-
(Optional) Combination therapy agent (e.g., anti-PD-1 antibody)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, this compound + Anti-PD-1).
-
Treatment Administration: Begin treatment when tumors reach the desired size. Administer this compound at a dose below the MTD.
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a defined period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action of this compound in vivo by measuring downstream markers of STING activation.
Materials:
-
Tumor-bearing mice treated with this compound
-
Reagents for tissue collection and processing
-
Kits for ELISA or multiplex assays (for cytokine analysis)
-
Antibodies for flow cytometry or immunohistochemistry (IHC)
Procedure:
-
Sample Collection: At specified time points after treatment, collect tumors, spleens, and/or blood.
-
Cytokine Analysis: Process tumor homogenates or plasma to measure the levels of STING-dependent cytokines, such as IFN-β, CXCL10, and CCL5, using ELISA or multiplex assays.
-
Immune Cell Infiltration:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain for immune cell markers (e.g., CD3, CD8, CD4, NK1.1, CD11c) to quantify the infiltration of immune cells, particularly CD8+ T cells.
-
Immunohistochemistry (IHC): Fix and section tumor tissues to visualize and quantify the infiltration of immune cells within the tumor microenvironment.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of an ENPP1 inhibitor.
Conclusion
This compound is a promising ENPP1 inhibitor for cancer immunotherapy. The protocols and information provided herein offer a solid foundation for designing and executing robust in vivo studies to evaluate its therapeutic potential. Careful optimization of dose, schedule, and choice of tumor model will be critical for elucidating the full anti-cancer activity of this compound.
References
Application Notes and Protocols for Enpp-1-IN-20 Studies Using Cell Lines with High ENPP1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key regulator of extracellular nucleotide metabolism and has emerged as a significant target in cancer immunotherapy.[1][2] ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a subsequent anti-tumor immune response.[4] In the tumor microenvironment, high expression of ENPP1 is associated with a poor prognosis as it dampens the anti-tumor immune response by degrading cGAMP.
Enpp-1-IN-20 is a potent inhibitor of ENPP1 with a reported half-maximal inhibitory concentration (IC50) of 0.09 nM in enzymatic assays and 8.8 nM in cell-based assays. By blocking ENPP1, this compound prevents the degradation of cGAMP, thereby enhancing STING pathway activation and promoting an anti-tumor immune state. These application notes provide detailed protocols for studying the effects of this compound in cancer cell lines with high ENPP1 expression.
Recommended Cell Lines for this compound Studies
The selection of an appropriate cell line is critical for investigating the biological effects of this compound. The following cell lines are recommended based on their documented high expression of ENPP1 and their relevance in cancer research.
| Cell Line | Cancer Type | Species | Key Features & Recommended Use |
| MDA-MB-231 | Triple-Negative Breast Cancer | Human | High ENPP1 protein abundance. Suitable for in vitro studies of STING pathway activation and cell signaling. |
| 4T1 | Mammary Carcinoma | Murine | A model for triple-negative breast cancer, useful for evaluating anti-metastatic effects of ENPP1 inhibitors. Suitable for in vivo studies in immunocompetent mice. |
| CT26 | Colon Carcinoma | Murine | A widely used syngeneic model for immuno-oncology research that responds to ENPP1 inhibition. Ideal for in vivo efficacy studies. |
| MC38 | Colon Adenocarcinoma | Murine | Another common syngeneic model in immuno-oncology that shows tumor growth inhibition with ENPP1 inhibitor treatment. |
| A2780 | Ovarian Cancer | Human | Exhibits high ENPP1 expression. Useful for studying the effects of ENPP1 inhibition on proliferation, migration, and invasion. |
| SKOV3 | Ovarian Cancer | Human | Expresses ENPP1 and can be used to investigate the role of ENPP1 in the migration phenotype of ovarian cancer cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENPP1-STING signaling pathway and a general experimental workflow for studying this compound.
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Culture the selected cell lines (e.g., MDA-MB-231, A2780) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
Western Blot for ENPP1 and STING Pathway Proteins
This protocol is to confirm ENPP1 expression and to assess the activation of the STING pathway through phosphorylation of key proteins.
Materials:
-
Cultured cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ENPP1, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Seed 1-2 x 10^6 cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cellular ENPP1 Activity Assay (cGAMP Degradation)
This assay measures the ability of this compound to inhibit the degradation of extracellular cGAMP by live cells.
Materials:
-
High ENPP1-expressing cells (e.g., MDA-MB-231)
-
96-well plate
-
Serum-free media
-
This compound
-
2'3'-cGAMP
-
cGAMP ELISA kit or LC-MS/MS for quantification
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Inhibitor Treatment:
-
Wash the cells twice with serum-free media.
-
Add fresh serum-free media containing serial dilutions of this compound. Pre-incubate for 30 minutes at 37°C.
-
-
Substrate Addition: Spike the media with a known concentration of 2'3'-cGAMP (e.g., 1 µM).
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Sample Collection: Collect the supernatant.
-
cGAMP Quantification: Measure the remaining cGAMP concentration in the supernatant using a cGAMP ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of cGAMP degradation for each this compound concentration relative to a vehicle control and determine the IC50 value.
STING Activation Reporter Assay
This assay quantifies the potentiation of STING signaling by this compound.
Materials:
-
THP1-Dual™ cells (or other STING reporter cell line)
-
High ENPP1-expressing cells
-
This compound
-
2'3'-cGAMP
-
Luciferase reporter assay system
Procedure:
-
Co-culture Setup:
-
Plate high ENPP1-expressing cells in a 96-well plate.
-
On a separate plate, culture THP1-Dual™ cells.
-
-
Treatment:
-
Treat the high ENPP1-expressing cells with serial dilutions of this compound for 30 minutes.
-
Add a suboptimal concentration of 2'3'-cGAMP to these wells.
-
Transfer the conditioned media from these wells to the THP1-Dual™ cells.
-
-
Incubation: Incubate the THP1-Dual™ cells for 24 hours.
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions. The fold-increase in luciferase activity indicates the potentiation of STING signaling.
Quantitative Real-Time PCR (qRT-PCR) for STING Target Genes
This protocol measures the downstream effects of STING activation by quantifying the expression of interferon-stimulated genes (ISGs).
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Treat high ENPP1-expressing cells with this compound and/or 2'3'-cGAMP for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan probes for your target genes and a housekeeping gene.
-
Run the reaction on a qRT-PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTS, MTT, or CellTiter-Glo® reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add the viability reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The provided cell lines and detailed protocols offer a comprehensive framework for the preclinical evaluation of this compound. These in vitro assays are essential for confirming the mechanism of action and potency of the inhibitor, while in vivo studies in syngeneic models are critical for assessing anti-tumor efficacy. These methodologies will aid researchers in advancing the development of novel cancer therapeutics targeting the ENPP1-STING axis.
References
Application Notes and Protocols for Enpp-1-IN-20 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-20 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway through its ability to hydrolyze the STING agonist 2'3'-cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound can enhance STING-dependent innate immune responses, making it a valuable tool for research in immuno-oncology and other areas where STING activation is desirable.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Reference |
| Target | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | [1] |
| IC₅₀ (biochemical) | 0.09 nM | [1] |
| IC₅₀ (cell-based) | 8.8 nM | [1] |
| Molecular Weight | 336.34 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Solvent | Solubility | Special Conditions | Reference |
| DMSO | 1.92 mg/mL (5.71 mM) | Requires ultrasonication and adjustment of pH to 2 with 1 M HCl. Use freshly opened, anhydrous DMSO. | [1] |
| Water | Insoluble | N/A | [2] |
| Ethanol | Insoluble | N/A |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product. It is crucial to use a fresh, anhydrous supply.
Stock Solution Storage
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Signaling Pathway
The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for this compound.
References
Application Notes: High-Throughput Screening for ENPP1 Inhibitors Using Enpp-1-IN-20
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1][2] It hydrolyzes ATP to generate AMP and inorganic pyrophosphate (PPi), and more recently has been identified as the primary enzyme responsible for degrading the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][3] As cGAMP is a critical ligand for the STING (stimulator of interferon genes) protein, ENPP1 acts as a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system that detects cytosolic DNA to trigger anti-tumor and anti-viral responses.[4] By degrading extracellular cGAMP, ENPP1 dampens the activation of STING signaling, positioning it as a significant innate immune checkpoint and a promising therapeutic target for cancer immunotherapy.
Enpp-1-IN-20 is a highly potent small molecule inhibitor of ENPP1, demonstrating significant efficacy in both biochemical and cell-based assays. Its ability to block ENPP1's enzymatic activity prevents cGAMP degradation, thereby enhancing STING-mediated immune responses. These application notes provide a detailed protocol for a robust, high-throughput screening (HTS)-compatible fluorescence-based assay to identify and characterize ENPP1 inhibitors like this compound.
ENPP1's Role in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is fundamental to innate immunity. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cGAS is activated and synthesizes cGAMP. Extracellular cGAMP can then be taken up by adjacent immune cells, where it binds to and activates the STING protein on the endoplasmic reticulum. This initiates a signaling cascade that leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing it from activating STING in neighboring cells. ENPP1 inhibitors block this hydrolysis, increasing cGAMP availability and potentiating the immune response.
Quantitative Data: Potency of Representative ENPP1 Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The table below presents IC50 values for this compound and other known ENPP1 inhibitors for comparison.
| Inhibitor | Biochemical IC50 | Cell-based IC50 | Reference |
| This compound | 0.09 nM | 8.8 nM | |
| Compound 4e | 188 nM | 732 nM (MDA-MB-231 cells) | |
| ENPP1 Inhibitor C | 260 nM | 10,000 nM (MDA-MB-231 cells) |
Experimental Protocol: ENPP1 Fluorescent Inhibitor Screening Assay
This protocol describes a fluorescence-based enzymatic assay suitable for HTS to determine the IC50 of inhibitors like this compound. The assay measures the activity of recombinant human ENPP1 by quantifying the fluorescence generated from the cleavage of a specific substrate.
Materials and Reagents
-
Enzyme: Recombinant Human ENPP1 (e.g., Cayman Chemical Item No. 702092)
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Substrate: ENPP1 Fluorogenic Substrate (e.g., TG-mAMP, Cayman Chemical Item No. 702093)
-
Test Inhibitor: this compound (MedChemExpress, HY-145914)
-
Positive Control: Known ENPP1 inhibitor (e.g., ENPP1 Inhibitor C)
-
Vehicle Control: 100% DMSO
-
Plates: Solid black, low-volume 384-well microplates
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm
Experimental Workflow
The workflow involves preparing reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, and measuring the resulting signal to determine inhibitor potency.
Step-by-Step Procedure
1. Reagent Preparation:
-
ENPP1 Assay Buffer (1X): Prepare the buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Keep on ice.
-
ENPP1 Enzyme: Thaw recombinant human ENPP1 on ice. Dilute to a final working concentration (e.g., 100-200 pM) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
ENPP1 Substrate: Prepare the fluorogenic substrate working solution at the desired concentration (e.g., 2X the final concentration) in Assay Buffer. Protect from light.
-
Inhibitor Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations. Further dilute these stocks into Assay Buffer to create the final working solutions for the assay plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
2. Assay Plate Setup (384-well format):
-
Add components to the wells of a black 384-well plate in the following order. It is recommended to run all samples in triplicate.
-
Blank (No Enzyme) Wells: 10 µL Assay Buffer + 5 µL vehicle (Assay Buffer with DMSO).
-
100% Activity (Vehicle) Wells: 5 µL Assay Buffer + 5 µL vehicle.
-
Positive Control Wells: 5 µL Assay Buffer + 5 µL of a known ENPP1 inhibitor at a concentration expected to yield >90% inhibition.
-
Test Inhibitor Wells: 5 µL Assay Buffer + 5 µL of this compound serial dilutions.
-
3. Pre-incubation:
-
To all wells except the "Blank" wells, add 5 µL of the diluted ENPP1 enzyme.
-
Mix gently (e.g., by orbital shaking for 30 seconds).
-
Cover the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
4. Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the ENPP1 substrate working solution to all wells, bringing the total volume to 20 µL.
-
Cover the plate and incubate for 60 minutes at 37°C, protected from light. Incubation time may be optimized to ensure the signal from the 100% activity control is well above background but still on the linear portion of the reaction curve.
5. Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Data Analysis
Logical Flow of Data Analysis
The analysis workflow transforms raw fluorescence readings into a quantitative measure of inhibitor potency, the IC50 value.
Calculations
1. Background Subtraction:
-
Calculate the average fluorescence of the "Blank (No Enzyme)" wells.
-
Subtract this average background value from the fluorescence readings of all other wells.
2. Percent Inhibition Calculation:
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * [ 1 - ( RFUInhibitor / RFU100% Activity ) ]
Where:
-
RFUInhibitor is the background-subtracted fluorescence of the test inhibitor well.
-
RFU100% Activity is the average background-subtracted fluorescence of the "100% Activity (Vehicle)" wells.
-
3. IC50 Determination:
-
Plot the calculated percent inhibition values against the logarithm of the corresponding this compound concentrations.
-
Fit the resulting dose-response curve using a non-linear regression model, such as a four-parameter logistic (sigmoidal dose-response) equation, with software like GraphPad Prism or R.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity, as determined from the fitted curve.
References
- 1. benchchem.com [benchchem.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-IRF3 by Western Blot Following Enpp-1-IN-20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] Cytosolic DNA, often present in cancer cells, is detected by cGAS, which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][3] Extracellular cGAMP can activate the STING pathway in adjacent immune cells, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 (p-IRF3) then translocates to the nucleus to initiate a type I interferon response, a critical component of anti-tumor immunity. ENPP1 functions as an innate immune checkpoint by hydrolyzing extracellular cGAMP, thereby dampening this immune response.
Enpp-1-IN-20 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is expected to increase the local concentration of extracellular cGAMP, leading to enhanced STING pathway activation and a subsequent increase in IRF3 phosphorylation. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the change in p-IRF3 levels in cells following treatment with this compound.
Signaling Pathway: ENPP1 Inhibition and IRF3 Activation
Caption: ENPP1 inhibition by this compound prevents cGAMP degradation, boosting STING-mediated IRF3 phosphorylation.
Expected Results
Treatment of relevant cell models with this compound is expected to increase the ratio of phosphorylated IRF3 to total IRF3. The table below illustrates hypothetical data from a Western blot experiment, which should be adapted based on actual experimental findings.
| Treatment Group | This compound Conc. (µM) | p-IRF3 (Ser396) Band Intensity (Arbitrary Units) | Total IRF3 Band Intensity (Arbitrary Units) | p-IRF3 / Total IRF3 Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 | 150 | 1000 | 1.0 |
| This compound | 1 | 350 | 990 | 2.4 |
| This compound | 5 | 620 | 1010 | 4.1 |
| This compound | 10 | 850 | 995 | 5.7 |
| Positive Control (e.g., 2'3'-cGAMP) | N/A | 950 | 1005 | 6.3 |
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for p-IRF3 Western blot analysis after cell treatment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Part 1: Materials and Reagents
-
Cell Line: Appropriate cell line expressing the cGAS-STING pathway components (e.g., THP-1 monocytes, various cancer cell lines).
-
This compound: Stock solution in DMSO.
-
Positive Control: 2'3'-cGAMP or other STING agonists.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Using BSA is recommended over non-fat milk to avoid cross-reactivity with phospho-antibodies.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology, #4947).
-
Rabbit or Mouse anti-Total IRF3 (e.g., Santa Cruz Biotechnology, sc-9082).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Part 2: Cell Culture and Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) group.
-
For a positive control, treat a separate group of cells with a known STING agonist according to the manufacturer's instructions.
Part 3: Preparation of Cell Lysates
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Part 4: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
Part 5: SDS-PAGE and Western Blotting
-
Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Part 6: Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IRF3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane five times for 5 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's protocol, apply it to the membrane, and acquire the chemiluminescent signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total IRF3 or a loading control like β-actin.
Part 7: Data Analysis
-
Quantify the band intensities for p-IRF3 and total IRF3 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-IRF3 to total IRF3 for each sample to account for any variations in protein loading.
-
Normalize the ratios of the treated groups to the vehicle control group to determine the fold change in IRF3 phosphorylation.
References
- 1. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with Enpp-1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-20 is a potent and specific inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[2][3] By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[2][3] this compound blocks this activity, leading to increased extracellular cGAMP, enhanced STING activation, and a subsequent robust anti-tumor immune response. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of ENPP1. This prevents the degradation of extracellular cGAMP, which can then activate the STING pathway in neighboring immune cells within the tumor microenvironment. Activation of STING leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a more potent anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC₅₀ | 0.09 nM | |
| Cell-Based Assay | IC₅₀ | 8.8 nM |
Signaling Pathway Diagram
Caption: this compound inhibits ENPP1, preventing cGAMP degradation and boosting STING signaling.
Experimental Protocols
I. Preparation of Single-Cell Suspensions from Tumors
This protocol describes the dissociation of solid tumors into a single-cell suspension for flow cytometry analysis.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (200 U/mL)
-
DNase I (1 mg/mL)
-
70 µm cell strainer
-
Phosphate-Buffered Saline (PBS)
-
Ammonium-Chloride-Potassium (ACK) lysing buffer (optional)
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
Procedure:
-
Harvest fresh tumor tissue and place it in a petri dish with cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a digestion buffer containing RPMI 1640, 5% FBS, Collagenase Type IV, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension up and down to further dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of RPMI 1640.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
(Optional) If red blood cell contamination is high, resuspend the pellet in ACK lysing buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate volume of FACS buffer for cell counting and staining.
II. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a representative antibody panel for the analysis of key immune cell populations affected by this compound treatment.
Experimental Workflow Diagram:
Caption: Workflow for flow cytometry analysis of tumor-infiltrating immune cells.
Antibody Panel:
The following table provides a suggested antibody panel. Fluorochromes should be chosen based on the available channels of the flow cytometer to minimize spectral overlap.
| Target | Fluorochrome | Cell Population | Purpose |
| CD45 | AF700 | All hematopoietic cells | Lineage marker |
| CD3 | APC-Cy7 | T cells | Lineage marker |
| CD4 | PE-Cy7 | Helper T cells | T cell subset |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells | T cell subset |
| CD11c | FITC | Dendritic cells | Lineage marker |
| MHC-II | PE | Antigen-presenting cells | Activation marker |
| CD80 | BV421 | Dendritic cells | Activation/co-stimulation |
| CD86 | BV510 | Dendritic cells | Activation/co-stimulation |
| NK1.1 | Pacific Blue | Natural Killer cells | Lineage marker |
| Granzyme B | Alexa Fluor 647 | Activated CTLs and NK cells | Cytotoxicity marker |
| FoxP3 | eFluor 450 | Regulatory T cells | T cell subset |
| Live/Dead | Zombie Aqua | N/A | Viability dye |
Staining Procedure:
-
Adjust the single-cell suspension to a concentration of 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Stain for viability by adding the Live/Dead dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by adding an anti-CD16/32 antibody and incubate for 10 minutes.
-
Add the surface antibody cocktail (CD45, CD3, CD4, CD8, CD11c, MHC-II, CD80, CD86, NK1.1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (Granzyme B, FoxP3), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.
III. Data Analysis
-
Gate on single, viable cells.
-
From the viable singlets, gate on CD45+ hematopoietic cells.
-
From the CD45+ population, identify major immune lineages:
-
T cells: CD3+
-
Dendritic cells: CD11c+
-
NK cells: NK1.1+
-
-
Within the T cell population, further delineate CD4+ and CD8+ subsets.
-
Analyze the expression of activation markers (e.g., Granzyme B in CD8+ T cells; CD80, CD86, MHC-II on dendritic cells).
-
Quantify the percentage and absolute number of each cell population.
-
Compare the immune profiles between vehicle-treated and this compound-treated groups.
Expected Outcomes
Treatment with this compound is expected to lead to a more immunologically "hot" tumor microenvironment. This can be quantified by flow cytometry as:
-
An increase in the infiltration of CD8+ cytotoxic T lymphocytes.
-
Enhanced activation of CD8+ T cells, indicated by higher Granzyme B expression.
-
Increased numbers of dendritic cells.
-
Upregulation of activation and co-stimulatory molecules (MHC-II, CD80, CD86) on dendritic cells, indicating maturation.
-
An increase in the infiltration and activation of NK cells.
These changes collectively contribute to a more effective anti-tumor immune response, which can be quantitatively assessed and compared between treatment groups using the protocols outlined above.
References
Administration of ENPP1 Inhibitors in Mouse Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint. Its primary function in the tumor microenvironment is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses.[1][2] Many tumor cells overexpress ENPP1, which degrades extracellular cGAMP, thereby dampening the STING-mediated anti-tumor immunity and allowing for immune evasion.[1]
The inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. By preventing cGAMP degradation, ENPP1 inhibitors can restore and amplify STING signaling, leading to increased production of type I interferons, enhanced T-cell infiltration into tumors, and synergistic effects with other immunotherapies like checkpoint inhibitors. This document provides detailed application notes and protocols for the in vivo administration of ENPP1 inhibitors in preclinical mouse tumor models, based on currently available data for potent and selective small molecule inhibitors.
Signaling Pathway
The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING signaling pathway and how its inhibition can lead to an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the in vivo administration details and efficacy of various ENPP1 inhibitors in preclinical mouse tumor models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Administration and Efficacy of ENPP1 Inhibitors
| Compound Name/ID | Animal Model | Administration Route | Dosage | Treatment Schedule | Key Findings |
| STF-1623 | Panc02 (Pancreatic) | Subcutaneous | 50 or 100 mg/kg | Daily for 7 days | In combination with radiation, completely suppressed tumor growth. |
| LCB33 | CT-26 (Colorectal) | Oral | 5 mg/kg | Not specified | 39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1. |
| Compound 32 | E0771 (Breast) | Subcutaneous | 300 mg/kg | Daily for 7 days | Delayed tumor growth and prolonged survival. |
| Unnamed ("7") | Murine model | Not specified | 80 mg/kg | Not specified | Enhanced anti-PD-1 efficacy, achieving 77.7% TGI. |
| Prodrug 36 | Pan02 (Pancreatic) | Oral | Not specified | Not specified | Showed synergistic effect in combination with radiotherapy. |
Table 2: Pharmacokinetic Parameters of Select ENPP1 Inhibitors in Mice
| Compound Name/ID | Administration Route | Dose | Cmax | t1/2 (serum) | t1/2 (tumor) |
| STF-1623 | Subcutaneous | Not specified | 23 µg/mL | 1.7 hours | 6.6 hours (EMT6 tumor) |
| ENPP1-Fc | Subcutaneous | 10 mg/kg | ~300 nM | ~6 hours | Not Applicable |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
References
Troubleshooting & Optimization
Troubleshooting inconsistent Enpp-1-IN-20 results in vitro
Welcome to the technical support center for Enpp-1-IN-20. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in their in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors:
-
Assay Conditions: The potency of an inhibitor is highly dependent on assay conditions.[1] Ensure that the substrate concentration, enzyme concentration, and incubation times are kept consistent across all experiments. For kinetic studies, using a substrate concentration around the Michaelis constant (Km) value is often recommended.[1]
-
Enzyme Activity: The activity of the ENPP1 enzyme can degrade over time. It is crucial to verify the enzyme's activity in each run using a positive control substrate and, if possible, a control inhibitor to confirm that the assay can detect changes in activity.[1]
-
Reagent Preparation and Storage: this compound is typically dissolved in a solvent like DMSO. Improper storage, such as repeated freeze-thaw cycles, can lead to compound degradation.[2] Aliquot the stock solution and store it at -80°C for up to six months or -20°C for one month to maintain stability.[2]
-
Cell-Based vs. Biochemical Assays: Expect different IC50 values between biochemical assays (using purified enzyme) and cell-based assays. The biochemical IC50 for this compound is approximately 0.09 nM, while the cell-based IC50 is around 8.8 nM. This difference is due to factors like cell membrane permeability, compound metabolism, and the presence of efflux pumps.
Q2: Our assay is showing a high background signal, making it difficult to measure ENPP1 inhibition accurately. What can we do?
A2: High background can obscure the signal from ENPP1 activity. Common causes and solutions include:
-
Contaminated Reagents: Use fresh, high-quality reagents and ensure that the substrate solution has not prematurely hydrolyzed.
-
Non-Enzymatic Substrate Degradation: Some substrates are sensitive to temperature and pH. Optimize buffer conditions and run a no-enzyme control to measure the rate of spontaneous substrate breakdown.
-
Compound Interference: The inhibitor itself might interfere with the detection method, for example, through autofluorescence. Run controls containing this compound in the absence of the enzyme to check for such effects.
Q3: We are not observing the expected level of ENPP1 inhibition, or the inhibitor appears inactive. What should we check?
A3: If this compound appears to be inactive, consider the following:
-
Compound Integrity: Confirm the identity and purity of your this compound sample. If possible, verify its integrity via analytical methods like LC-MS.
-
Solubility Issues: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration. Ensure the final DMSO concentration is consistent and low enough (typically ≤1%) to not affect the assay.
-
Incorrect Assay Setup: Double-check all reagent concentrations, especially the enzyme and substrate. The Transcreener® AMP²/GMP² Assay, for example, is a sensitive method suitable for detecting the products of ENPP1 activity (AMP or GMP).
-
Product Inhibition: ENPP1 can be subject to product inhibition by AMP. As AMP accumulates, it can bind to the enzyme and reduce its activity, potentially masking the effect of the inhibitor. Measuring the initial reaction velocity is crucial to avoid this.
Q4: Our results are not reproducible between lab members or on different days. How can we improve consistency?
A4: Reproducibility issues often point to subtle variations in protocol execution.
-
Standardized Protocol: Ensure a detailed and standardized protocol is followed by all users. This includes specific instructions for reagent preparation, incubation times, temperature, and the use of multi-channel pipettes for simultaneous reagent addition.
-
Plate Reader Settings: Use consistent settings on your plate reader for fluorescence or colorimetric measurements.
-
Cell-Based Assay Variables: For cell-based assays, cell passage number, confluency, and serum concentration in the media can all impact results. Maintain a consistent cell culture practice.
Data Presentation: Potency of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of effectiveness, where a lower value indicates a more potent inhibitor.
| Inhibitor | Biochemical IC50 | Cell-Based IC50 | Reference |
| This compound | 0.09 nM | 8.8 nM | **** |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) | |
| ENPP1 Inhibitor C | 0.26 µM | 10 µM (MDA-MB-231 & C6 cells) | |
| SR-8314 | 0.079 µM (Kᵢ) | Not Reported |
Experimental Protocols
In Vitro ENPP1 Activity Assay (Fluorescence Polarization-Based)
This protocol is adapted from high-throughput screening methods and uses fluorescence polarization (FP) to detect AMP/GMP, the products of ENPP1-mediated hydrolysis of cGAMP or ATP. This method is highly sensitive and suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2'3'-cGAMP or ATP
-
This compound
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5
-
Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit): AMP/GMP Antibody, Fluorescent Tracer
-
Stop Buffer: Buffer containing EDTA
-
384-well black assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Dilute the ENPP1 enzyme in Assay Buffer to the working concentration (e.g., 50-100 pM, should be optimized).
-
Dilute the substrate (cGAMP or ATP) in Assay Buffer. The concentration should be near the Km for accurate IC50 determination.
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the 384-well plate.
-
Add 5 µL of substrate solution to all wells.
-
To initiate the reaction, add 2.5 µL of diluted ENPP1 enzyme to all wells except the "no-enzyme" control. Add 2.5 µL of Assay Buffer to the no-enzyme control wells.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of Stop Buffer.
-
Add 5 µL of the pre-mixed detection reagents (antibody and fluorescent tracer) to each well.
-
Incubate for 60-90 minutes as per the detection kit manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Convert the raw FP values to the amount of AMP/GMP produced using a standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: Workflow for an in vitro ENPP1 inhibitor activity assay.
Caption: A logical guide for troubleshooting inconsistent this compound results.
References
Technical Support Center: Optimizing ENPP1-IN-20 for In Vivo Efficacy
Welcome to the technical support center for ENPP1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of ENPP1-IN-20 and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during in vivo studies with ENPP1-IN-20.
Q1: What is the mechanism of action for ENPP1-IN-20?
A1: ENPP1-IN-20 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] Cancer cells can release cyclic GMP-AMP (cGAMP), which acts as a second messenger to activate the STING pathway in immune cells, leading to an anti-tumor response.[2][3] ENPP1 hydrolyzes extracellular cGAMP, thus dampening this anti-tumor immunity.[1][2] By inhibiting ENPP1, ENPP1-IN-20 prevents the degradation of cGAMP, leading to enhanced STING pathway activation, increased production of type I interferons, and a more robust anti-tumor immune response.
Q2: I am starting my first in vivo experiment with ENPP1-IN-20. What is a good starting concentration and dosing regimen?
A2: As of the latest available data, specific in vivo dosing information for ENPP1-IN-20 has not been publicly released. However, data from other potent small molecule ENPP1 inhibitors can provide a starting point for dose-ranging studies. For example, the ENPP1 inhibitor STF-1623 has been administered subcutaneously in mice at doses of 50 or 100 mg/kg daily. Another inhibitor, from Insilico Medicine, showed dose-dependent anti-tumor activity in a mouse model at doses ranging from 3 to 30 mg/kg, administered orally twice daily.
We recommend performing a dose-finding study to determine the optimal concentration of ENPP1-IN-20 for your specific animal model and tumor type. Start with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., up to 50-100 mg/kg), monitoring for both efficacy and any potential toxicity.
Q3: My in vivo results are showing high variability. What are some potential causes and solutions?
A3: High variability in in vivo studies can stem from several factors. Consider the following troubleshooting steps:
-
Compound Formulation and Administration: Ensure consistent formulation and administration of ENPP1-IN-20. Check for complete solubility and stability of the compound in your vehicle. Inconsistent administration (e.g., variable injection volumes or sites) can also lead to variability.
-
Tumor Model Heterogeneity: The expression of ENPP1 can vary significantly between different tumor models and even within the same tumor type. Verify the ENPP1 expression level in your chosen cell line or tumor model. Higher ENPP1 expression may lead to a more pronounced response to the inhibitor.
-
Animal Health and Husbandry: Ensure uniform age, weight, and health status of the animals in your study groups. Consistent housing conditions and diet are also crucial.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The half-life of ENPP1 inhibitors can be short in serum but longer in the tumor microenvironment, especially in tumors with high ENPP1 expression. Consider conducting pilot PK/PD studies to understand the drug's exposure and target engagement in your model. This can help optimize the dosing schedule.
Q4: I am not observing the expected anti-tumor efficacy with ENPP1-IN-20. What should I investigate?
A4: If you are not seeing the desired anti-tumor effect, consider the following:
-
STING Pathway Integrity: The efficacy of ENPP1 inhibitors is dependent on a functional cGAS-STING pathway in the host immune cells. Some cancer cell lines or mouse strains may have defects in this pathway, rendering the inhibitor less effective.
-
Immune Competence of the Animal Model: ENPP1 inhibitors primarily work by stimulating an anti-tumor immune response. Therefore, it is essential to use immunocompetent animal models (e.g., syngeneic mouse models) for these studies.
-
Combination Therapy: The therapeutic effect of ENPP1 inhibitors may be enhanced when used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).
-
Dose and Schedule Optimization: The dose and frequency of administration may not be optimal. A dose-escalation study and analysis of pharmacodynamic markers (e.g., cytokine levels in the tumor microenvironment) can help determine if the drug is engaging its target effectively.
Quantitative Data Summary
While specific in vivo data for ENPP1-IN-20 is not yet available, the following table summarizes its in vitro potency.
| Compound | Assay Type | IC50 | Reference |
| ENPP1-IN-20 | Biochemical Assay | 0.09 nM | |
| ENPP1-IN-20 | Cell-Based Assay | 8.8 nM |
The following table provides examples of in vivo dosing for other ENPP1 inhibitors, which can serve as a reference for designing initial studies with ENPP1-IN-20.
| Compound | Animal Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| STF-1623 | MC38 tumor-bearing mice | Subcutaneous | 50 mg/kg | Daily | Showed tumor-selective targeting and anti-tumor efficacy. | |
| Insilico Medicine Compound | MC38 syngeneic mice | Oral | 3-30 mg/kg | Twice daily | Demonstrated dose-dependent tumor growth inhibition, especially in combination with anti-PD-L1. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Implantation: Culture a murine cancer cell line (e.g., MC38, CT26) known to have a functional cGAS-STING pathway. Implant a sufficient number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation and Administration: Prepare ENPP1-IN-20 in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The final DMSO concentration should be kept low to avoid toxicity. Administer the compound via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection) according to the predetermined dose and schedule. The vehicle alone should be administered to the control group.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, flow cytometry for immune cell infiltration, or measurement of cytokine levels).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: At various time points after the final dose, collect tumor tissue and/or blood from a subset of animals from each treatment group.
-
Cytokine Analysis: Homogenize the tumor tissue and measure the levels of key cytokines, such as IFN-β, using ELISA or multiplex assays.
-
Immune Cell Infiltration: Prepare single-cell suspensions from the tumors and analyze the immune cell populations (e.g., CD8+ T cells, dendritic cells) by flow cytometry.
-
Gene Expression Analysis: Extract RNA from the tumor tissue and perform qRT-PCR to measure the expression of STING pathway-related genes (e.g., Ifnb1, Cxcl10).
Visualizations
ENPP1-cGAS-STING Signaling Pathway
Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of action of ENPP1-IN-20.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of ENPP1-IN-20.
References
Technical Support Center: Overcoming Poor Solubility of ENPP-1-IN-20 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of ENPP-1-IN-20, a potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial testing due to its strong solubilizing power for a wide range of organic molecules, including this compound.[1][2][3] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, which is typically less than 0.5% v/v.[1]
Q2: My this compound is soluble in the DMSO stock but precipitates when I dilute it into my aqueous assay buffer. What does this mean and what should I do?
A2: This is a common issue known as "crashing out" and indicates that you have exceeded the aqueous solubility limit of this compound in your final buffer composition. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your experiment.
-
Modify the Dilution Method: Avoid adding the concentrated stock solution directly into the full volume of the buffer. Instead, try adding the stock to a smaller, rapidly mixing volume of the buffer before bringing it to the final volume. This can prevent localized high concentrations that trigger precipitation.
-
Use a Co-solvent System: If lowering the concentration isn't an option, consider using a co-solvent in your final aqueous medium. However, you must first validate the tolerance of your experimental system to the chosen co-solvent.
Q3: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A3: Besides DMSO, other frequently used solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system to that solvent. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80.
Q4: How should I store stock solutions of this compound?
A4: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C. For long-term storage, -80°C is preferable.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve in 100% DMSO
If you are having trouble dissolving this compound powder in DMSO, follow these steps:
-
Ensure Anhydrous Conditions: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solubilizing capacity. Use fresh, anhydrous DMSO.
-
Vortex Vigorously: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Apply Gentle Heat: If the compound is still not fully dissolved, gentle warming of the solution (up to 37°C) can aid in dissolution.
-
Use Sonication: Sonication is a highly effective method for dissolving stubborn compounds. An ultrasonic bath can be used to break down any small aggregates.
Issue 2: Precipitation in Aqueous Solution During Experiments
Precipitation during your experiment can lead to inconsistent and unreliable results. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for precipitation in aqueous solutions.
Quantitative Data Summary
The following tables provide a summary of solubility data for this compound in various solvents and formulations.
Table 1: In Vitro Solubility of this compound
| Solvent | Maximum Solubility (Estimated) | Notes |
| DMSO | ≥ 25 mg/mL | Sonication may be required for complete dissolution. |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Not recommended for direct dissolution. |
Table 2: In Vivo Formulation Examples for Poorly Soluble Inhibitors
| Formulation Components (v/v) | Maximum Concentration (Estimated) | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 - 5 mg/mL | Injection (e.g., IP, IV, SC) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Injection |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Injection |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of an In Vivo Working Solution
This protocol provides an example of how to prepare a working solution for in vivo experiments using a co-solvent system.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline
Procedure (for a 1 mL working solution):
-
Start with the required volume of the 10 mM this compound stock solution in DMSO.
-
Sequentially add the other solvents, ensuring the solution is clear before adding the next component.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add sterile saline to reach a final volume of 1 mL and mix thoroughly.
-
This working solution should be prepared fresh on the day of use for optimal results.
Caption: Workflow for preparing an in vivo working solution of this compound.
Signaling Pathway
This compound is an inhibitor of ENPP1, which is a key negative regulator of the cGAS-STING pathway. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling and subsequent anti-tumor immune responses.
Caption: The role of this compound in the cGAS-STING signaling pathway.
References
Cell viability issues with high concentrations of Enpp-1-IN-20
Welcome to the technical support center for Enpp-1-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential cell viability issues that may arise when using high concentrations of this potent ENPP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway by hydrolyzing its signaling molecule, 2'3'-cyclic GMP-AMP (cGAMP).[2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING pathway activation, which can promote anti-tumor immune responses.[3][4] ENPP1 also plays a role in purinergic signaling by hydrolyzing ATP.
Q2: What are the typical working concentrations for this compound?
A2: this compound has a reported IC50 of 0.09 nM in biochemical assays and 8.8 nM in cell-based assays. For initial in vitro experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point to observe on-target effects. However, the optimal concentration is cell-type and assay-dependent and should be determined empirically through a dose-response experiment.
Q3: Why am I observing decreased cell viability at high concentrations of this compound?
A3: Decreased cell viability at high concentrations of small molecule inhibitors can stem from several factors. While specific data for this compound is not publicly available, potential causes include off-target effects, on-target toxicity from hyperactivation of a signaling pathway, disruption of normal cellular processes, or issues with the compound itself such as precipitation.
Q4: What are the potential off-targets of this compound?
A4: While specific off-target profiling for this compound is not extensively published, potential off-targets for ENPP1 inhibitors could include other members of the ENPP family (e.g., ENPP2/autotaxin, ENPP3) or other phosphodiesterases due to structural similarities in their active sites. Inhibition of these off-targets could lead to unintended biological consequences and cellular toxicity.
Q5: Could the on-target effect of this compound cause cell death?
A5: Yes, it is possible. While activation of the STING pathway is often desired for anti-cancer therapies, excessive or sustained activation can lead to programmed cell death pathways and inflammatory responses that may be detrimental to certain cell types. Additionally, ENPP1 is involved in regulating purinergic signaling by hydrolyzing extracellular ATP. Disrupting this balance at high inhibitor concentrations could potentially impact cell viability, as purinergic signaling is crucial for various cellular functions, including cell proliferation and death.
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to identifying and mitigating potential causes of unexpected cytotoxicity when using high concentrations of this compound.
Issue 1: Significant Cell Death Observed at Concentrations Above the Expected Efficacious Range
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | ENPP1 Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 1 | 45 | 95 |
| 10 | 85 | 92 |
| 100 | 98 | 88 |
| 1000 (1 µM) | 99 | 75 |
| 10000 (10 µM) | 99 | 40 |
| 50000 (50 µM) | 99 | 15 |
-
Possible Cause 1: Off-Target Toxicity
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response experiment to determine the concentration range where you observe the desired biological effect (e.g., STING activation) without significant cytotoxicity.
-
Use a Structurally Different ENPP1 Inhibitor: If available, compare the effects of this compound with another ENPP1 inhibitor that has a different chemical scaffold. If both compounds induce the desired phenotype but only this compound causes toxicity at higher concentrations, it may suggest an off-target effect specific to its structure.
-
ENPP1 Knockout/Knockdown Cells: Test the inhibitor in a cell line where ENPP1 has been knocked out or knocked down. If high concentrations of this compound still cause cytotoxicity in these cells, it strongly suggests an off-target mechanism.
-
-
-
Possible Cause 2: On-Target Toxicity (Pathway Overactivation)
-
Troubleshooting Steps:
-
Time-Course Experiment: High concentrations of the inhibitor may lead to a rapid and overly robust downstream signaling cascade. Conduct a time-course experiment to see if shorter exposure times can achieve the desired effect without inducing cell death.
-
Analyze Downstream Markers: Measure markers of STING pathway activation (e.g., phosphorylation of STING, IRF3) and inflammatory cytokine production at various concentrations and time points. This can help correlate the level of pathway activation with the onset of cytotoxicity.
-
-
-
Possible Cause 3: Compound Precipitation
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the diluted this compound in media under a microscope for any visible precipitate.
-
Solubility Test: Check the solubility of this compound in your specific cell culture medium. Poor solubility can lead to the formation of aggregates that can be toxic to cells.
-
Modify Dilution Method: Prepare intermediate dilutions in a small volume of DMSO before the final dilution in aqueous media to ensure the compound stays in solution.
-
-
-
Possible Cause 4: Solvent Toxicity
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines.
-
Include a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent alone.
-
-
Issue 2: Inconsistent Results or a Narrow Therapeutic Window
Table 2: Comparing Efficacy (IC50) and Cytotoxicity (CC50)
| Cell Line | This compound IC50 (nM) (STING Activation) | This compound CC50 (µM) (Cell Viability) | Therapeutic Index (CC50/IC50) |
| Cell Line A | 15 | 25 | 1667 |
| Cell Line B | 25 | 5 | 200 |
| Cell Line C | 10 | >50 | >5000 |
-
Possible Cause: Cell Line Sensitivity
-
Troubleshooting Steps:
-
Profile ENPP1 Expression: Different cell lines may have varying endogenous levels of ENPP1 and other components of the cGAS-STING and purinergic signaling pathways. Characterize the expression levels of key proteins in your cell lines of interest.
-
Empirical Testing: The therapeutic window can be highly cell-line dependent. It is crucial to perform dose-response curves for both efficacy and toxicity for each new cell line used.
-
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
References
How to minimize off-target effects of Enpp-1-IN-20
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Enpp-1-IN-20 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] Its primary mechanism of action is the inhibition of ENPP1's enzymatic activity, which plays a crucial role in the cGAS-STING signaling pathway. ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway, thereby suppressing innate immune responses.[2][3][4][5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and subsequent anti-tumor immune responses.
Q2: What are the potential off-targets of this compound?
The most likely off-targets for ENPP1 inhibitors like this compound are other members of the ENPP family due to structural similarities in their catalytic domains. Additionally, because ENPP1 is involved in purinergic signaling by hydrolyzing ATP, there is a potential for off-target effects on purinergic receptors.
Q3: What are the known potency and selectivity values for this compound?
This compound is a highly potent inhibitor of ENPP1. While a comprehensive public selectivity panel is not available, the following data has been reported:
| Target | Assay Type | IC50 |
| ENPP1 | Biochemical | 0.09 nM |
| ENPP1 | Cell-based | 8.8 nM |
Data sourced from MedChemExpress.
A higher IC50 value indicates lower potency. The significant difference between the biochemical and cellular IC50 values may be attributed to factors such as cell permeability and target engagement in a cellular environment.
Q4: Why is it critical to minimize off-target effects in my experiments?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to identify and mitigate potential off-target effects.
Issue 1: Inconsistent or Unexpected Phenotype
You observe a cellular phenotype that is inconsistent with known ENPP1 function or varies between experiments.
Potential Cause:
-
The observed phenotype is due to the inhibition of an off-target protein.
-
The concentration of this compound used is too high, leading to engagement with lower-affinity off-targets.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of ENPP-1-IN-20
Welcome to the technical support center for ENPP-1-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of this compound, with a particular focus on enhancing its oral bioavailability.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic studies of poorly soluble compounds like this compound.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent dose administration, particularly with oral gavage.
-
Solution: Ensure all technicians are thoroughly trained in the oral gavage procedure. Use a consistent technique for restraining the animal and inserting the gavage needle. The formulation should be a homogenous suspension or solution to ensure each animal receives the same dose.
-
Possible Cause: Variability in animal fasting times.
-
Solution: Implement a standardized fasting protocol for all animals before dosing. Typically, mice are fasted for 4-6 hours before oral administration.
-
Possible Cause: Formulation instability or precipitation.
-
Solution: Assess the stability of the formulation under experimental conditions. If the compound is precipitating out of solution or suspension, consider alternative formulation strategies.
Issue 2: Low or Undetectable Plasma Concentrations
-
Possible Cause: Poor aqueous solubility of this compound.
-
Solution: The primary approach is to improve the solubility through formulation. Refer to the "Formulation Strategies to Enhance Bioavailability" section in the FAQs below for detailed options.
-
Possible Cause: Extensive first-pass metabolism in the liver.
-
Solution: Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is high, co-administration with a metabolic inhibitor (use with caution due to potential drug-drug interactions) or a prodrug approach could be considered. Lipid-based formulations can also promote lymphatic uptake, which partially bypasses the liver.
-
Possible Cause: The compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
-
Solution: Conduct an in vitro Caco-2 bidirectional permeability assay to determine if this compound is a P-gp substrate. If so, some formulation excipients can inhibit P-gp. A prodrug that is not a P-gp substrate could also be designed.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (CAS: 3029600-37-8) is a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key negative regulator of the cGAS-STING pathway, which is involved in the innate immune response to cancer.[2][3] By inhibiting ENPP1, this compound can enhance STING signaling.[1]
Key in vitro potency data for this compound is summarized below:
| Assay Type | IC₅₀ |
| Cell-free ENPP1 Inhibition | 0.09 nM |
| Cell-based STING Pathway Stimulation | 8.8 nM |
| Data from MedChemExpress[1] |
A significant challenge for the in vivo use of this compound is its likely poor aqueous solubility, a common characteristic of small molecule inhibitors, which can limit its oral bioavailability.
Q2: What are some effective formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of strategy will depend on the specific physicochemical properties of the compound.
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple and widely applicable. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, improving solubility and dissolution rate. | Can significantly increase apparent solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract. | Can improve absorption of lipophilic drugs and may enhance lymphatic transport. |
| Inclusion Complexes with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin, increasing its solubility in water. | Effective for a wide range of poorly soluble drugs. |
| Prodrug Approach | A more soluble or permeable promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound. | Can overcome multiple barriers to bioavailability. |
Q3: What are the target pharmacokinetic (PK) parameters for an orally bioavailable ENPP1 inhibitor?
A3: While specific in vivo PK data for this compound is not publicly available, data from other orally active ENPP1 inhibitors can serve as a benchmark. Researchers should aim for an oral bioavailability that provides sufficient plasma concentrations to achieve the desired pharmacological effect in their in vivo models.
Below are representative oral bioavailability data for other ENPP1 inhibitors:
| Compound | Species | Oral Bioavailability (%) |
| OC-1 | Mouse | 72 |
| OC-1 | Rat | 63 |
| bis-POM prodrug of a phosphonate ENPP1 inhibitor | Mouse | 17 |
| bis-POM prodrug of a phosphonate ENPP1 inhibitor | Rat | 40 |
| bis-POM prodrug of a phosphonate ENPP1 inhibitor | Dog | 21 |
Q4: How can I determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A4: The standard method is an in vitro Caco-2 bidirectional permeability assay. This assay measures the transport of your drug across a Caco-2 cell monolayer in both the apical to basolateral (A-to-B) and basolateral to apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux pump like P-gp. To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio would confirm a P-gp interaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Determining the Oral Bioavailability of this compound in Mice
This protocol provides a general framework. Specific details such as dose, vehicle, and time points should be optimized for your specific study.
1. Animal Model:
-
Species: C57BL/6 mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Sex: Male or female (be consistent throughout the study)
2. Acclimatization:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
House animals in a controlled environment (temperature, humidity, and light/dark cycle).
3. Dosing:
-
Intravenous (IV) Group:
-
Administer this compound dissolved in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or a cyclodextrin) via the tail vein.
-
The IV dose should be lower than the oral dose (e.g., 1-2 mg/kg).
-
-
Oral (PO) Group:
-
Fast mice for 4-6 hours before dosing.
-
Administer this compound, formulated in an appropriate vehicle, via oral gavage.
-
The oral dose will depend on the desired plasma concentration and the expected bioavailability (e.g., 10-50 mg/kg).
-
4. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to obtain plasma by centrifugation.
5. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Section 4: Visualizations
Caption: The cGAS-STING pathway and its regulation by ENPP1.
Caption: Experimental workflow for an oral bioavailability study.
References
ENPP1 Activity Assays: A Technical Support Center for Researchers
Welcome to the technical support center for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during ENPP1 enzymatic assays, with a particular focus on addressing enzyme instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ENPP1 enzyme instability in activity assays?
A1: ENPP1 instability during assays can lead to variable and unreliable results. Key contributing factors include:
-
Improper Storage and Handling: Repeated freeze-thaw cycles of the enzyme stock can significantly decrease its activity. It is crucial to aliquot the enzyme into single-use volumes upon receipt.[1]
-
Temperature Fluctuations: Maintaining a consistent and optimal temperature during the assay is critical. The enzyme should be kept on ice at all times when not in use.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of essential co-factors in the assay buffer can impact enzyme stability and activity. Extreme pH values can lead to irreversible denaturation.[2]
-
Presence of Proteases or Nucleases: Contamination of reagents, particularly water, with proteases or nucleases can degrade the enzyme or the nucleotide substrates and products, affecting assay performance.[3]
Q2: My ENPP1 activity is lower than expected or absent. What should I do?
A2: Low or no detectable ENPP1 activity can be frustrating. A systematic approach to troubleshooting is recommended:
-
Verify Enzyme Concentration and Activity: Your enzyme concentration may be too low. It is advisable to perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.[1] You can also test your enzyme with a known potent substrate to confirm its activity.
-
Check Substrate Integrity: Ensure that the substrate has not degraded. Prepare fresh substrate solutions and store them appropriately.
-
Optimize Assay Conditions: Confirm that the assay buffer composition, including pH and the concentration of divalent cations like MgCl₂, is optimal for ENPP1 activity.
-
Review Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Conversely, an excessively long incubation might push the reaction out of the initial velocity phase. Ensure the incubation time is within the linear range of product formation.
Q3: I'm observing high background signal in my no-enzyme control wells. What are the likely causes?
A3: High background signal can mask the true enzyme activity. Common causes include:
-
Substrate Instability: Some substrates can undergo non-enzymatic hydrolysis, especially at certain pH values or temperatures. Running a no-enzyme control is essential to quantify and subtract this background signal.
-
Contaminated Reagents: Reagents, including the assay buffer or water, may be contaminated with substances that interfere with the detection method. Using fresh, high-quality reagents and ultrapure water is recommended.
-
Compound Interference: If screening for inhibitors, the test compounds themselves may be fluorescent or colored, interfering with the assay readout.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your ENPP1 activity assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent and non-reproducible results | Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. Prepare a master mix to minimize well-to-well variability. |
| Incomplete mixing of reagents. | Ensure all components are thoroughly thawed and mixed before use. Gently but thoroughly mix the reaction plate after adding all reagents. | |
| Temperature fluctuations across the plate or between experiments. | Use a temperature-controlled plate reader and ensure consistent incubation temperatures. | |
| Non-linear product formation over time | Substrate depletion. | Use a lower enzyme concentration or a shorter incubation time to ensure the reaction remains in the initial velocity phase. |
| Product inhibition. ENPP1 can be inhibited by its product, AMP. | Measure the initial reaction velocity where product concentration is low. | |
| Enzyme instability during the assay. | Re-evaluate enzyme handling and storage procedures. Consider the stability of the enzyme under the specific assay conditions (pH, temperature). | |
| Unexpected results with inhibitors (e.g., variable IC50 values) | Incorrect substrate concentration. | The apparent potency of an inhibitor can be influenced by the substrate concentration. Use a consistent and appropriate substrate concentration, often at or near the Km value. |
| Inhibitor solubility issues. | Ensure the inhibitor is fully dissolved in the assay buffer. The final concentration of solvents like DMSO should be low and consistent across all wells. |
Experimental Protocols
General Protocol for a Fluorescence Polarization (FP)-Based ENPP1 Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. The optimal pH may vary and should be determined empirically, with some protocols suggesting a pH up to 9.5.
-
ENPP1 Enzyme: Thaw the enzyme on ice and prepare the desired working concentration in cold Assay Buffer.
-
Substrate: Prepare a stock solution of ATP or 2',3'-cGAMP in nuclease-free water. Dilute to the desired working concentration in Assay Buffer.
-
Detection Reagents: Prepare the Transcreener® AMP²/GMP² FP detection mix according to the manufacturer's instructions.
2. Assay Procedure:
-
Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells of a 384-well plate.
-
Add the diluted ENPP1 enzyme to all wells except the no-enzyme controls.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the FP detection reagents.
-
Incubate for the time recommended by the manufacturer to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
Data Presentation
Table 1: Recommended Assay Conditions for ENPP1 Activity
| Parameter | Recommended Range/Value | Reference |
| Enzyme Concentration | 100-200 pM | |
| Substrate Concentration | 5 µM (for cGAMP or ATP) | |
| Assay Buffer pH | 7.4 - 9.5 | |
| Incubation Time | 60 minutes | |
| Incubation Temperature | Room Temperature or 37°C |
Visualizations
ENPP1 Signaling in the cGAS-STING Pathway
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
Troubleshooting Workflow for Low ENPP1 Activity
Caption: A logical workflow to diagnose and resolve issues of low ENPP1 enzyme activity.
References
Reducing high background signal in ENPP1 inhibitor assays
Welcome to the technical support center for ENPP1 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your ENPP1 inhibitor assays in a question-and-answer format.
Q1: My ENPP1 assay is showing a high background signal. What are the potential causes and solutions?
A high background signal can mask the detection of true ENPP1 activity, leading to inaccurate results. Here are common causes and their solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure the substrate solution has not prematurely hydrolyzed by preparing it fresh for each experiment.[1][2] |
| Non-Enzymatic Substrate Degradation | Optimize buffer conditions such as pH and ionic strength. Some substrates are sensitive to temperature and pH.[1] Run a "no-enzyme" control to quantify the rate of spontaneous substrate breakdown and subtract this value from your experimental wells.[1] |
| Autohydrolysis of Substrate | Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown. Subtract this value from your experimental wells.[1] |
| Compound Interference | Test compounds may be autofluorescent or interfere with the detection method. Run controls with the compound in the absence of the enzyme to check for such effects. |
| High Detector Gain/Sensitivity | If using a fluorescence or luminescence-based assay, the detector gain may be set too high. Reduce the gain to a level where the signal from the positive control is robust but the background from the "no-enzyme" control is low. |
Q2: I am not observing any significant signal over my background, suggesting little to no enzyme activity. What could be wrong?
Low or no signal can be equally frustrating. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your ENPP1 enzyme stock with a known, potent substrate to confirm its activity. Aliquot your enzyme stock to avoid repeated freeze-thaw cycles and always keep it on ice when not in use. |
| Sub-optimal Enzyme Concentration | The concentration of the enzyme may be too low. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Inappropriate Substrate Concentration | Ensure the substrate concentration is appropriate for your assay. For kinetic studies, concentrations around the Michaelis constant (Km) value are often used. |
| Incorrect Assay Buffer Conditions | ENPP1 activity is dependent on divalent cations like Zn²⁺ and Ca²⁺. Ensure your assay buffer contains the optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity. The pH of the buffer is also critical; the optimal pH can vary (typically between 7.4 and 9.5) depending on the substrate and enzyme source, so it should be empirically determined. |
Q3: My assay results are inconsistent and not reproducible. What should I check?
Lack of reproducibility can stem from several factors. A systematic check of your experimental setup can help identify the source of the variability.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Maintain a consistent temperature during the incubation period by using a temperature-controlled plate reader or water bath. |
| Enzyme Instability | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your enzyme stock. Always keep the enzyme on ice. |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in reagent volumes. |
| Inhibitor Solubility Issues | Poor compound solubility can lead to inaccurate concentrations. Ensure your compounds are fully dissolved in the assay buffer. The use of detergents like Brij-35 or Triton X-100 can sometimes help. |
| High DMSO Concentration | If your inhibitors are dissolved in DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced inhibition or toxicity. |
Q4: My plot of product formation over time is not linear. What does this indicate?
A non-linear reaction rate can indicate several issues with your assay conditions.
| Potential Cause | Recommended Solution |
| Substrate Depletion | If the reaction proceeds for too long, the substrate concentration will decrease, leading to a slowing of the reaction rate. Shorten the incubation time to ensure you are measuring the initial velocity. |
| Product Inhibition | ENPP1 can be subject to product inhibition by AMP. As the product accumulates, it can bind to the enzyme and inhibit its activity. Measuring the initial velocity is crucial to avoid this. |
| Enzyme Instability | The enzyme may be losing activity over the course of the incubation. Check the stability of your enzyme under the assay conditions. |
Signaling Pathways and Workflows
Visualizing the biological context and experimental procedures can aid in understanding and troubleshooting your assays.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.
Caption: A typical workflow for screening and characterizing ENPP1 inhibitors.
Quantitative Data Summary
The potency of ENPP1 inhibitors can vary depending on the assay conditions and the substrate used. It is crucial to use a physiologically relevant substrate, such as cGAMP or ATP, for more meaningful results in a drug discovery context.
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Starting Concentration Range | Notes |
| Biochemical ENPP1 Activity Assay | 1 nM - 10 µM | To determine the IC50 of an inhibitor against purified ENPP1 enzyme. |
| Cell-based ENPP1 Activity Assay | 10 nM - 10 µM | To assess the inhibition of endogenous or overexpressed ENPP1 in a cellular context. |
| STING Pathway Activation (e.g., Western Blot) | 100 nM - 5 µM | To observe downstream effects on pSTING, pTBK1, and pIRF3. |
| Cell Viability/Toxicity Assay | 100 nM - 50 µM | To determine the concentration at which the inhibitor becomes toxic to the cells. |
Table 2: Reported Potency of Select ENPP1 Inhibitors
| Compound | Assay Type | Substrate | IC50 / Ki | Reference |
| A phosphonate inhibitor | Biochemical | 2'3'-cGAMP | Ki: 0.13 nM | |
| Thioacetamide inhibitor | Biochemical | p-NPTMP vs ATP | Shows 1000-fold difference in potency | |
| Compound 7c | Biochemical | Not specified | Ki: 58 nM | |
| SR-8314 | Biochemical | Not specified | Ki: 79 nM |
Note: The IC50 and Ki values are highly dependent on the specific assay conditions. Researchers should determine these values in their own experimental system.
Experimental Protocols
Here are detailed methodologies for key experiments related to ENPP1 inhibitor assays.
Protocol 1: Biochemical ENPP1 Activity Assay (Fluorescence-Based)
This protocol provides a general guideline for a mix-and-read, fluorescence-based assay to determine the IC50 of an ENPP1 inhibitor.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
ENPP1 substrate (e.g., ATP or 2',3'-cGAMP)
-
Test inhibitor and a known ENPP1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute these in ENPP1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add the diluted test inhibitor or controls to the wells of the microplate.
-
Include "no enzyme" controls (buffer only) and "vehicle" controls (buffer with DMSO).
-
-
Enzyme Addition: Prepare a working solution of ENPP1 enzyme in cold Assay Buffer. Add the diluted enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the substrate (e.g., ATP or cGAMP) in Assay Buffer. Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the enzymatic reaction and detect the product according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the Transcreener® detection mix).
-
Data Acquisition: Measure the fluorescence signal (e.g., fluorescence polarization) using a plate reader.
-
Data Analysis:
-
Subtract the background signal from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based ENPP1 Activity Assay
This protocol provides a general guideline for assessing the inhibition of ENPP1 in a cellular context.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium
-
Test inhibitor
-
Assay buffer
-
ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP)
-
96-well cell culture plate
-
NaOH solution (to stop the reaction)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Cell Washing: After treatment, wash the cells with assay buffer to remove the culture medium and inhibitor.
-
Substrate Addition: Add the ENPP1 substrate (pNP-TMP) dissolved in assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a solution of NaOH.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for the product (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
References
Technical Support Center: Optimizing Experiments with Enpp-1-IN-20
Welcome to the technical support center for Enpp-1-IN-20. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation times and other critical parameters in experiments involving this potent ENPP1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, with a focus on optimizing incubation times for reliable and reproducible results.
Q1: We are observing lower than expected potency (high IC50) for this compound in our in vitro enzymatic assay. What are the possible causes related to incubation time?
A1: Several factors can contribute to lower than expected potency in an enzymatic assay. Consider the following:
-
Pre-incubation Time: For competitive inhibitors like this compound, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is crucial. This allows the inhibitor to bind to the enzyme. A typical pre-incubation time is 15-30 minutes at room temperature or 37°C.[1][2] If this step is too short or omitted, the substrate may outcompete the inhibitor for binding, leading to an artificially high IC50.
-
Reaction Incubation Time: The enzymatic reaction should be within the linear range. If the incubation with the substrate is too long, the reaction may reach saturation, masking the inhibitory effect. Recommended incubation times for ENPP1 enzymatic assays are typically between 30 and 60 minutes at 37°C.[1][2] It is advisable to perform a time-course experiment to determine the optimal linear range for your specific assay conditions.
-
Enzyme Concentration and Activity: The concentration of the recombinant ENPP1 enzyme is a critical parameter. Ensure you are using a consistent and appropriate concentration. Enzyme activity can degrade over time, so use a fresh batch or aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.[3]
Q2: Our cell-based assay results for STING pathway activation with this compound are inconsistent or show a weak response. How can we optimize the incubation time?
A2: Inconsistent results in cell-based STING activation assays can be due to several factors:
-
Inhibitor Treatment Duration: The incubation time with this compound is critical for observing downstream effects on the STING pathway. A typical incubation period for assessing STING activation (e.g., phosphorylation of STING, TBK1, or IRF3, or IFN-β production) is between 6 and 24 hours. Shorter incubation times may not be sufficient to induce a measurable response. For longer-term experiments, such as those measuring gene expression changes, incubation times of 24 to 48 hours may be necessary.
-
Cell Line and ENPP1 Expression: The level of endogenous ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. It is recommended to verify ENPP1 expression levels via qPCR or Western blot.
-
Substrate Availability: The assay relies on the presence of extracellular cGAMP, the substrate for ENPP1. Some protocols suggest adding a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.
-
Cell Health and Density: Ensure that the cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells may not respond optimally to treatment.
Q3: We are seeing variability in our results between experiments. How can we improve reproducibility?
A3: To improve reproducibility, it is essential to standardize your experimental protocol.
-
Consistent Incubation Times: Use a precise and consistent incubation time for all steps of your experiment, from pre-incubation to final readout.
-
Temperature Control: Maintain a constant temperature during incubations. Use a calibrated incubator or water bath and avoid placing plates in areas with temperature fluctuations.
-
Reagent Preparation: Prepare fresh inhibitor and enzyme solutions for each experiment. If using stock solutions, ensure they are stored correctly at -20°C or -80°C in single-use aliquots to avoid degradation from freeze-thaw cycles.
-
Controls: Always include appropriate controls in your experiments, such as "no enzyme," "no inhibitor" (vehicle control), and a positive control with a known ENPP1 inhibitor.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound and typical incubation times for relevant assays.
| Parameter | Value | Assay Type | Typical Incubation Time | Reference |
| IC50 | 0.09 nM | In vitro enzymatic assay | 15-30 min (pre-incubation), 60 min (reaction) | |
| IC50 | 8.8 nM | Cell-based assay (STING activation) | 6-24 hours |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of recombinant ENPP1 activity.
Materials:
-
Recombinant Human ENPP1
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)
-
Substrate (e.g., 2'3'-cGAMP)
-
Detection Reagent (e.g., AMP-Glo™ Assay System)
-
384-well plates
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound solutions. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add diluted recombinant ENPP1 to all wells except the "no enzyme" control.
-
Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 2'3'-cGAMP) to all wells. The final concentration should be at or near its Km for ENPP1.
-
Incubation: Incubate the reaction for 60 minutes at 37°C. This time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the reaction and detect the amount of AMP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based STING Pathway Activation Assay
This protocol assesses the ability of this compound to enhance STING pathway activation in a cellular context.
Materials:
-
Cell line with known ENPP1 expression (e.g., THP-1 monocytes)
-
This compound
-
Cell culture medium
-
(Optional) 2'3'-cGAMP
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kit, or luciferase reporter assay system)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
(Optional) Substrate Addition: Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.
-
Incubation: Incubate the cells for a specified period, typically 6-24 hours, at 37°C and 5% CO₂. For gene expression analysis, a 24-48 hour incubation may be required.
-
Analysis of STING Pathway Activation:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, or IRF3.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or other cytokines.
-
Reporter Assay: If using a reporter cell line (e.g., with an ISG-luciferase reporter), lyse the cells and measure luciferase activity.
-
-
Data Analysis: Quantify the level of STING pathway activation for each treatment condition and normalize to the vehicle control.
Mandatory Visualizations
ENPP1-STING Signaling Pathway
References
Validation & Comparative
Enpp-1-IN-20 in the Landscape of ENPP1 Inhibitors for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its role in suppressing the innate immune system. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 effectively dampens anti-tumor immunity. This has spurred the development of ENPP1 inhibitors as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of Enpp-1-IN-20 against other notable ENPP1 inhibitors, supported by experimental data to inform research and development decisions.
Mechanism of Action: Restoring Anti-Tumor Immunity
ENPP1 inhibitors function by blocking the enzymatic activity of ENPP1, leading to a cascade of events that promote an anti-tumor immune response. By preventing the degradation of cGAMP, these inhibitors increase its local concentration, leading to the activation of the STING pathway in adjacent immune cells. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a more immunologically active, or "hot," tumor microenvironment.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of ENPP1 inhibitors.
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes key in vitro and in vivo data for this compound and other selected ENPP1 inhibitors. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target | IC50 (nM) | Cell-based IC50 (nM) | In Vivo Model | Efficacy | Pharmacokinetics (Mouse) |
| This compound | ENPP1 | 0.09[1] | 8.8[1] | N/A | N/A | N/A |
| AVA-NP-695 | ENPP1 | 14[2] | N/A | 4T1 Breast Cancer | 40% TGI @ 1 mg/kg, BID, PO[3] | N/A |
| TXN10128 | ENPP1 | 4[1] | N/A | MC38 Colon Cancer | Synergistic TGI with anti-PD-L1 | Oral Bioavailability: 52.4%; Cmax: 3746 ng/mL @ 10 mg/kg; t1/2: 6.1 h @ 1 mg/kg IV |
| STF-1623 | ENPP1 | 0.4 (mouse) | N/A | EMT6 Breast Cancer | Delays tumor growth | t1/2 (serum): 1.7 h; t1/2 (tumor): 6.6 h |
| ZX-8177 | ENPP1 | 9.5 | 11 (MDA-MB-231) | Multiple syngeneic models | 37-60% TGI @ 2 mg/kg, IP, BID | N/A |
| ISM5939 | ENPP1 | N/A | N/A | MC38 Colon Cancer | 67% TGI (single dose) | N/A |
| OC-1 | ENPP1 | Ki < 10 | N/A | CT26 & MC38 Colon Cancer | 20-40% TGI (monotherapy); ~75% TGI with anti-PD-1 | Oral Bioavailability: 72% (mouse), 63% (rat) |
| RBS2418 | ENPP1 | N/A | N/A | Advanced Solid Tumors (Human Phase 1) | Disease control rate of 75% in EG+ patients | Good oral bioavailability and safety profile |
N/A: Data not publicly available. TGI: Tumor Growth Inhibition. IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Cmax: Maximum plasma concentration. AUC: Area under the curve. t1/2: Half-life. PO: Oral administration. IP: Intraperitoneal administration. BID: Twice daily.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ENPP1 inhibitors. Below are representative protocols for key experiments.
In Vitro ENPP1 Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on ENPP1 enzymatic activity.
Principle: The assay measures the product of ENPP1-mediated hydrolysis of a substrate, such as the artificial substrate p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or the natural substrate 2'3'-cGAMP. The Transcreener® AMP²/GMP² Assay is a common method that detects the AMP/GMP produced.
Materials:
-
Recombinant human ENPP1 enzyme
-
Test inhibitor (e.g., this compound)
-
Substrate (e.g., 2'3'-cGAMP or ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35)
-
Detection reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the ENPP1 enzyme to all wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a living organism.
Principle: Tumor cells are implanted in immunocompetent mice, and the effect of the test inhibitor on tumor growth is monitored over time.
Figure 2: A typical experimental workflow for an in vivo tumor growth inhibition study.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, or 4T1)
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
Optional: Harvest tumors for pharmacodynamic and biomarker analysis (e.g., immune cell infiltration).
Pharmacokinetics Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of an ENPP1 inhibitor.
Principle: The concentration of the test inhibitor is measured in blood samples collected at various time points after administration.
Procedure:
-
Administer a single dose of the ENPP1 inhibitor to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
The development of potent and selective ENPP1 inhibitors, such as this compound, represents a promising avenue in cancer immunotherapy. The available data indicates that these inhibitors can effectively modulate the tumor microenvironment to enhance anti-tumor immunity. While this compound shows high in vitro potency, further in vivo studies are necessary to fully characterize its efficacy and pharmacokinetic profile in comparison to other inhibitors like AVA-NP-695, TXN10128, and STF-1623, which have demonstrated promising preclinical activity. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and future ENPP1 inhibitors, with the ultimate goal of translating these findings into effective cancer therapies.
References
A Head-to-Head Comparison: ENPP-1 Inhibition Versus Direct STING Agonism for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a highly promising strategy to ignite anti-tumor immunity. Two primary pharmacological approaches to achieve this are the direct activation of the STING protein with agonists and the indirect activation by inhibiting ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1), the enzyme that degrades the natural STING ligand, 2'3'-cGAMP. This guide provides an objective comparison of these two strategies, focusing on the ENPP1 inhibitor Enpp-1-IN-20 and representative direct STING agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Paths to STING Activation
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability. This detection triggers the production of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING. Activated STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.
Direct STING agonists are molecules designed to mimic the natural ligand cGAMP, directly binding to and activating the STING protein. This leads to a rapid and potent, but often systemic, activation of the pathway.
Caption: Mechanisms of STING Pathway Activation.
Quantitative Performance Data
A direct comparison of potency requires evaluating the respective half-maximal inhibitory concentration (IC50) for ENPP1 inhibitors and the half-maximal effective concentration (EC50) for direct STING agonists.
| Compound Class | Compound | Target/Assay | Potency | Reference(s) |
| ENPP1 Inhibitor | This compound | ENPP1 (Biochemical) | IC50: 0.09 nM | [1] |
| ENPP1 (Cell-based) | IC50: 8.8 nM | |||
| ISM5939 (analog) | ENPP1 (cGAMP substrate) | IC50: 0.63 nM | ||
| Direct STING Agonist | 2'3'-cGAMP | STING Activation (THP1-ISG-luc) | EC50: 23 µM | |
| diABZI | STING Activation (IFN-β release) | EC50: 130 nM (human) | ||
| ADU-S100 | STING Activation (IFN-β release) | - |
Note: Data is compiled from different studies, and experimental conditions may vary. A direct comparison should be made with caution.
Downstream Effects: Cytokine Production and Safety Profile
The therapeutic goal of STING pathway activation is the production of pro-inflammatory cytokines that drive an anti-tumor immune response. However, excessive systemic cytokine release can lead to significant toxicity.
Studies suggest that ENPP1 inhibitors may offer a superior safety profile compared to direct STING agonists. Direct agonists, particularly when administered systemically, can induce a rapid, high-level release of cytokines, sometimes referred to as a "cytokine storm". In contrast, ENPP1 inhibitors like ISM5939 have been shown to activate the STING pathway effectively within the tumor microenvironment without causing significant systemic cytokine induction or T-cell death.
| Compound Class | Compound | Cell Type | Cytokine Measured | Result | Reference(s) |
| ENPP1 Inhibitor | ISM5939 | Human PBMCs | IFN-α, IL-6, TNF-α | No significant induction | |
| Direct STING Agonist | diABZI | Mouse Serum | IFN-α, IL-6, TNF-α | Significant increase | |
| ADU-S100 | Human PBMCs | IFN-γ | Increased secretion | ||
| SHR1032 | Human PBMCs | IFN-β | Robust induction |
In Vivo Anti-Tumor Efficacy
Both ENPP1 inhibitors and direct STING agonists have demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, often showing synergistic effects when combined with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
ENPP1 Inhibitors:
-
An ENPP1 inhibitor in a 4T1 triple-negative breast cancer mouse model demonstrated in vivo efficacy.
-
The ENPP1 inhibitor ISM5939 showed strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition in CT26 and MC38 syngeneic mouse models.
Direct STING Agonists:
-
Intratumoral injection of the STING agonist ALG-031048 in mice with CT26 tumors resulted in tumor regression in 90% of the animals.
-
Systemic administration of a novel STING agonist led to dose-dependent anti-tumor efficacy and complete tumor remission in CT26 and EMT6 mouse cancer models.
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of ENPP1.
Caption: Workflow for ENPP1 Enzymatic Inhibition Assay.
Detailed Methodology (Transcreener® AMP²/GMP² Assay):
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35). Dilute recombinant human ENPP1, 2'3'-cGAMP substrate, and the test inhibitor (e.g., this compound) to desired concentrations.
-
Assay Plate Setup: In a 384-well plate, add the test inhibitor or vehicle control.
-
Enzyme Addition: Add diluted ENPP1 to all wells except the "no enzyme" control. Pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the 2'3'-cGAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add the Transcreener® AMP²/GMP² detection mix, which contains an antibody to AMP/GMP and a fluorescent tracer.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert fluorescence polarization values to the amount of AMP/GMP produced. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STING Activation Reporter Assay
This assay measures the ability of a compound to activate the STING pathway in a cellular context.
Caption: Workflow for Cellular STING Activation Assay.
Detailed Methodology (using THP1-Dual™ KI-hSTING Cells):
-
Cell Seeding: Seed THP1-Dual™ KI-hSTING cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound or a direct STING agonist) in cell culture medium. For ENPP1 inhibitors, a constant, sub-optimal concentration of 2'3'-cGAMP is also added.
-
Cell Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Reporter Assay: Collect the cell supernatant and measure luciferase activity using a luciferase detection reagent and a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of STING pathway activators in immunocompetent mice.
Detailed Methodology (CT26 Colon Carcinoma Model):
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 colon carcinoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., vehicle, ENPP1 inhibitor, direct STING agonist, combination with anti-PD-L1).
-
Dosing:
-
ENPP1 Inhibitor (e.g., STF-1623, an analog): Administer subcutaneously at 50 or 100 mg/kg, once daily.
-
Direct STING Agonist (e.g., ALG-031048): Administer intratumorally at 25 or 100 µg, three times every three days.
-
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Conclusion
Both ENPP1 inhibitors and direct STING agonists are promising strategies for activating the STING pathway for cancer immunotherapy.
-
Direct STING agonists offer potent and rapid activation of the STING pathway. However, this can be associated with a risk of systemic cytokine release and potential toxicity.
-
ENPP1 inhibitors like this compound provide a more nuanced approach by modulating the levels of the endogenous STING ligand, cGAMP. This strategy has the potential for a better safety profile by promoting a more localized and sustained anti-tumor immune response within the tumor microenvironment, making it a highly attractive therapeutic strategy.
The choice between these two approaches will depend on the specific therapeutic context, including the tumor type, desired level and duration of STING activation, and the overall treatment regimen. The data presented in this guide provides a foundation for researchers to make informed decisions in the development of next-generation cancer immunotherapies.
References
Validating the On-Target Activity of Enpp-1-IN-20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enpp-1-IN-20's on-target activity against other known Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. The following sections detail the experimental data, protocols, and underlying signaling pathways to assist researchers in making informed decisions for their drug development and immunology research.
Introduction to ENPP1 and its Role in Immunity
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the innate immune system.[1] It is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that is pivotal in activating the Stimulator of Interferon Genes (STING) pathway.[1][2] The cGAS-STING pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells and initiating a robust anti-tumor and anti-viral immune response through the production of type I interferons and other pro-inflammatory cytokines.[1][3]
ENPP1 acts as a negative regulator of this pathway by degrading cGAMP, thereby dampening the STING-mediated immune response. Elevated ENPP1 expression has been observed in various cancers and is associated with a poor prognosis, making it a compelling target for cancer immunotherapy. By inhibiting ENPP1, compounds like this compound can prevent the breakdown of cGAMP, leading to its accumulation and the subsequent enhancement of STING signaling to promote anti-tumor immunity.
Comparative Analysis of ENPP1 Inhibitors
The on-target activity of ENPP1 inhibitors is primarily evaluated based on their potency in biochemical and cell-based assays. The following table summarizes the available data for this compound and other selected ENPP1 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | 0.09 | 8.8 |
| Enpp-1-IN-16 (compound 54) | Not explicitly stated, but described as potent and selective. | Not explicitly stated. |
| Enpp-1-IN-4 | Potency data is available but requires direct comparison with caution due to varying experimental conditions. | Potency data is available but requires direct comparison with caution due to varying experimental conditions. |
| OC-1 | Orally bioavailable small molecule inhibitor. | Active in preclinical models for cancer immunotherapy. |
Note: The data presented is compiled from various sources and should be interpreted with caution, as direct head-to-head comparisons may not be feasible due to differing experimental setups.
Experimental Protocols for On-Target Activity Validation
Validating the on-target activity of an ENPP1 inhibitor like this compound involves a series of biochemical and cell-based assays to confirm its potency and mechanism of action.
Biochemical Assay: Measuring Direct ENPP1 Inhibition
Objective: To determine the direct inhibitory effect of this compound on ENPP1 enzymatic activity.
Principle: This assay measures the hydrolysis of a substrate (e.g., cGAMP or a synthetic substrate like p-nitrophenyl 5'-thymidylate) by recombinant human ENPP1. The reduction in substrate hydrolysis in the presence of the inhibitor is quantified to determine the IC50 value.
Protocol Outline:
-
Recombinant human ENPP1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of product generated (e.g., AMP/GMP or p-nitrophenol) is measured using a suitable detection method (e.g., fluorescence polarization, absorbance).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay: STING Pathway Activation
Objective: To confirm that this compound can block ENPP1 activity on the cell surface, leading to the activation of the STING pathway.
Principle: This assay utilizes a co-culture system. One cell line expresses ENPP1, and a reporter cell line (e.g., THP-1 monocytes) has a functional STING pathway. Inhibition of ENPP1 on the first cell line prevents the degradation of exogenously added cGAMP, which then activates the STING pathway in the reporter cells, leading to the production of a measurable downstream signal, such as interferon-beta (IFN-β).
Protocol Outline:
-
ENPP1-expressing cells are seeded in a culture plate.
-
The cells are treated with various concentrations of this compound.
-
Exogenous cGAMP is added to the culture medium.
-
THP-1 reporter cells are added to the co-culture.
-
After an incubation period, the supernatant is collected.
-
The level of IFN-β in the supernatant is quantified using an ELISA kit.
-
An increase in IFN-β production in the presence of the inhibitor indicates its on-target activity in a cellular context.
Visualizing the Mechanism of Action
To better understand the role of this compound, the following diagrams illustrate the ENPP1-STING signaling pathway and the experimental workflow for validating on-target activity.
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
References
A Head-to-Head Comparison of ENPP1 Inhibitors: Enpp-1-IN-20 vs. SR-8314 vs. MV-626
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is critical for advancing cancer immunotherapy. This guide provides an objective comparison of the efficacy of three prominent ENPP1 inhibitors: Enpp-1-IN-20, SR-8314, and MV-626, supported by available experimental data.
ENPP1 has emerged as a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to cancerous cells. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment, leading to a more robust activation of the STING pathway.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the inhibitory potency of this compound, SR-8314, and MV-626. Direct comparison of these values should be approached with caution due to variations in experimental conditions and assay types.
| Inhibitor | Target | Assay Type | Potency |
| This compound | ENPP1 | Enzymatic Assay | IC50: 0.09 nM[1] |
| ENPP1 | Cell-Based Assay | IC50: 8.8 nM[1] | |
| SR-8314 | ENPP1 | Enzymatic Assay | Ki: 0.079 µM[2] |
| MV-626 | ENPP1 | Not Specified | Described as a "highly potent and selective ENPP1 inhibitor"[3] |
Signaling Pathway and Experimental Workflow
To understand the context of ENPP1 inhibition, it is crucial to visualize the signaling pathway and the general workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against recombinant ENPP1.
-
Principle: The assay measures the amount of ATP remaining after incubation with ENPP1. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used for this purpose, where the luminescence signal is proportional to the amount of ATP present. A decrease in signal indicates ENPP1 activity, and the restoration of the signal by an inhibitor reflects its potency.
-
Materials:
-
Recombinant human ENPP1 enzyme.
-
ATP (substrate).
-
Test inhibitors (this compound, SR-8314, MV-626) dissolved in DMSO.
-
Assay buffer (e.g., Tris-based buffer at physiological pH).
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate, except for the no-enzyme control wells.
-
Add the serially diluted inhibitors to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence data is normalized to controls (no enzyme and no inhibitor) and plotted against the inhibitor concentration. The IC50 or Ki value is then calculated using a suitable curve-fitting model.
Cellular STING Activation Assay (Reporter-Based)
This assay evaluates the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
-
Objective: To measure the potentiation of cGAMP-induced STING activation by an ENPP1 inhibitor in cells.
-
Principle: THP-1 dual reporter cells are a human monocytic cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to the expression and secretion of luciferase, which can be quantified. An effective ENPP1 inhibitor will prevent the degradation of exogenously added cGAMP, leading to a stronger luciferase signal.
-
Materials:
-
THP-1 dual reporter cells (e.g., from InvivoGen).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
2'3'-cGAMP.
-
Test inhibitors (this compound, SR-8314, MV-626) dissolved in DMSO.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed THP-1 dual reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with a sub-optimal concentration of 2'3'-cGAMP.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell supernatant.
-
Measure the luciferase activity in the supernatant by adding the luciferase detection reagent and reading the luminescence on a plate reader.
-
-
Data Analysis: The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling. The EC50 (half-maximal effective concentration) for this potentiation can be calculated.
References
Comparative Analysis of Enpp-1-IN-20 Cross-reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, Enpp-1-IN-20, with a focus on its cross-reactivity with other phosphodiesterases. A thorough understanding of an inhibitor's selectivity is paramount for the development of targeted therapeutics with minimal off-target effects. This document summarizes the available data, presents detailed experimental protocols for assessing selectivity, and illustrates the key signaling pathway involving ENPP1.
Introduction to ENPP1 and the Imperative of Selectivity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a pivotal role in various physiological processes, including the regulation of purinergic signaling and bone mineralization. Recently, ENPP1 has garnered significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response, making it an attractive target for cancer immunotherapy.
Given the structural similarities among the active sites of various phosphodiesterases, assessing the selectivity of an ENPP1 inhibitor is a critical step in its preclinical development. Cross-reactivity with other phosphodiesterases (PDEs) could lead to unintended biological consequences and potential toxicities. Therefore, a comprehensive selectivity profile is essential to ensure that the therapeutic effects are attributable to the inhibition of ENPP1.
This compound: A Potent ENPP1 Inhibitor
This compound has been identified as a highly potent inhibitor of ENPP1, with a reported IC50 value of 0.09 nM in biochemical assays. This exceptional potency highlights its potential as a valuable research tool and a promising therapeutic candidate. However, to date, a comprehensive cross-reactivity profile of this compound against a broad panel of other phosphodiesterases has not been made publicly available.
Illustrative Selectivity Profile: A Case Study of STF-1084
To exemplify the importance and presentation of selectivity data, this guide presents the cross-reactivity profile of another well-characterized ENPP1 inhibitor, STF-1084. This compound has been evaluated against other ectonucleotidases, providing a clear example of a selective inhibitor.
Table 1: Selectivity Profile of the ENPP1 Inhibitor STF-1084
| Target Enzyme | Apparent Kᵢ (nM) | Reference |
| ENPP1 | 110 | [1] |
| ENPP2 | 5,500 | [1][2] |
| Alkaline Phosphatase (ALP) | >100,000 | [1][2] |
As the data indicates, STF-1084 is significantly more potent against ENPP1 compared to ENPP2 and shows negligible activity against alkaline phosphatase, demonstrating a favorable selectivity profile.
Experimental Protocols for Assessing Inhibitor Specificity
To facilitate the independent evaluation of this compound or other novel inhibitors, detailed protocols for key experiments are provided below.
Biochemical Assay for ENPP1 Activity and Inhibition
This assay quantifies the enzymatic activity of ENPP1 and the potency of inhibitors in a purified system.
Principle: The assay measures the hydrolysis of a substrate, such as 2',3'-cGAMP or a synthetic chromogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP), by recombinant ENPP1. The inhibitory effect of a compound is determined by measuring the reduction in product formation.
Materials:
-
Recombinant human or mouse ENPP1
-
Substrate: 2',3'-cGAMP or p-Nph-5'-TMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring absorbance or a suitable detection method for the chosen substrate
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration for the dilution series could be 100 µM.
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO for control wells.
-
Add diluted recombinant ENPP1 to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Measure the product formation using an appropriate detection method (e.g., absorbance at 405 nm for p-Nph-5'-TMP, or a specific cGAMP detection kit).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for STING Pathway Activation
This assay assesses the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.
Principle: By inhibiting ENPP1 on the surface of cells, the degradation of extracellular cGAMP is prevented. This leads to an accumulation of cGAMP, which can then be taken up by cells to activate the STING pathway, resulting in the production of type I interferons (e.g., IFN-β).
Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes).
-
Exogenous 2',3'-cGAMP.
-
Test inhibitor (e.g., this compound).
-
Cell culture medium and supplements.
-
Reagents for quantifying IFN-β, such as an ELISA kit or reagents for RT-qPCR.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and stabilize.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO).
-
Add a sub-optimal concentration of exogenous cGAMP to the cell culture medium.
-
Incubate the cells for a suitable period (e.g., 6-24 hours).
-
Harvest the cell culture supernatant to measure the concentration of secreted IFN-β using an ELISA kit.
-
Alternatively, lyse the cells to extract total RNA and perform RT-qPCR to measure the mRNA expression levels of STING target genes, such as IFNB1.
-
Analyze the data to determine the concentration-dependent enhancement of STING activation by the inhibitor.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Role of ENPP1 in the cGAS-STING signaling pathway.
Caption: General experimental workflow for inhibitor evaluation.
References
Head-to-Head Comparison: Enpp-1-IN-20 and TXN10128 for ENPP1 Inhibition in Immuno-Oncology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its role in suppressing the cGAS-STING pathway, a key component of the innate immune system.[1] By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses.[1] This has led to the development of ENPP1 inhibitors as a promising strategy in cancer immunotherapy. This guide provides a head-to-head comparison of two such inhibitors, Enpp-1-IN-20 and TXN10128, based on available preclinical data.
Mechanism of Action: Restoring Anti-Tumor Immunity
Both this compound and TXN10128 are small molecule inhibitors designed to block the enzymatic activity of ENPP1.[2][3] By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[2] This elevated cGAMP level subsequently activates the STING pathway in immune cells, such as dendritic cells, triggering the production of type I interferons and other pro-inflammatory cytokines. This cascade ultimately promotes the recruitment and activation of cytotoxic T cells, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Quantitative Performance Data
The following tables summarize the available in vitro and in vivo data for this compound and TXN10128. It is important to note that this data is compiled from separate studies, and a direct head-to-head experiment has not been publicly reported.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC₅₀ | Source |
| This compound | ENPP1 | Enzymatic Assay | 0.09 nM | |
| ENPP1 | Cell-based Assay | 8.8 nM | ||
| TXN10128 | ENPP1 | Enzymatic Assay | 4 nM |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Source |
| This compound | Not Reported | Not Reported | In vivo anti-tumor activity has been suggested for ENPP1 inhibitors in breast cancer models. | |
| TXN10128 | MC38 Syngeneic Mouse Model | Oral Administration | Showed synergistic anti-tumoral effect (tumor growth inhibition) when combined with an anti-PD-L1 antibody. |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe representative methodologies for the key experiments used to characterize ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)
-
Test compounds (this compound or TXN10128)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA)
-
Detection reagent (dependent on substrate, e.g., malachite green for phosphate detection from ATP hydrolysis, or a specific antibody for cGAMP)
-
384-well microplate
-
Plate reader
Procedure:
-
A serial dilution of the test compound is prepared in the assay buffer.
-
The recombinant ENPP1 enzyme is added to the wells of the microplate containing the test compound or vehicle control.
-
The plate is incubated to allow for the binding of the inhibitor to the enzyme.
-
The reaction is initiated by the addition of the substrate (e.g., cGAMP).
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a plate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes)
-
Exogenous 2'3'-cGAMP
-
Test compounds (this compound or TXN10128)
-
Cell culture medium and supplements
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers)
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are pre-treated with various concentrations of the test compound.
-
A sub-optimal concentration of exogenous 2'3'-cGAMP is added to the cells to stimulate the STING pathway.
-
After incubation, the cell culture supernatant is collected to measure secreted IFN-β protein by ELISA, or the cells are lysed to measure the expression of interferon-stimulated genes (e.g., IFNB1, CXCL10) by RT-qPCR.
-
The fold-increase in IFN-β production or gene expression in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TXN10128: An Oral ENPP1 Inhibitor Enhancing STING Activation and Synergy with Immune Checkpoint Blockade for Anti-Tumor Activity [synapse.patsnap.com]
A Comparative Analysis of ENPP1 Inhibitors: Enpp-1-IN-20 and RBS2418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1): Enpp-1-IN-20 and RBS2418. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the appropriate tool compound for their studies in oncology and immunology.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. It hydrolyzes adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP). Crucially, ENPP1 is also the primary enzyme responsible for the degradation of extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway.
By hydrolyzing cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. Therefore, inhibition of ENPP1 is a promising therapeutic strategy to enhance the cGAS-STING pathway and promote an anti-tumor immune response. This guide focuses on a direct comparison of two such inhibitors, this compound and RBS2418, to aid in the selection of the most suitable compound for preclinical research.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and RBS2418, providing a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro and Cellular Potency
| Compound | Target | Assay Type | Substrate | Potency (IC50/Ki) | Cell-based Potency (IC50) | Source |
| This compound | ENPP1 | Biochemical | Not Specified | 0.09 nM | 8.8 nM | [1] |
| RBS2418 | ENPP1 | Biochemical | cGAMP | 0.14 nM (Ki) | Not Publicly Available | [2] |
| Biochemical | ATP | 0.13 nM (Ki) | [2] |
Table 2: Clinical and In Vivo Data Summary for RBS2418
| Parameter | Description | Value/Observation | Source |
| Clinical Phase | Phase 1a, dose escalation | Completed | [3] |
| Dosing | Oral, monotherapy or in combination with pembrolizumab | 100, 200, 400, 800 mg BID | [3] |
| Safety | Excellent safety profile | No dose-limiting toxicities or treatment-related serious adverse events | |
| Pharmacokinetics | Dose-proportional increases in Cmax and Ctrough | Plasma concentrations exceeded the human serum EC90 for ENPP1 inhibition at all dose levels | |
| Efficacy Signal | Biomarker-driven | Progression-free survival significantly increased in patients with ENPP1 and cGAS protein expression (EG+ phenotype) | |
| In Vivo (Mouse Models) | Antitumor efficacy | Significant reduction of tumor growth and prolongation of survival in Hepa1-6 and GL261-luc models. Complete tumor regression observed in 44% of treated mice in the Hepa1-6 model. |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro ENPP1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant human or mouse ENPP1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Substrate: 2'3'-cGAMP or ATP
-
Test Compounds (this compound or RBS2418) dissolved in DMSO
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute recombinant ENPP1 in assay buffer to the desired concentration.
-
Assay Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the diluted ENPP1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the substrate (cGAMP or ATP) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Detection: Stop the reaction and measure the product formation using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Cellular cGAMP Hydrolysis Assay
Objective: To assess the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.
Materials:
-
ENPP1-expressing cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
Test Compounds (this compound or RBS2418)
-
2'3'-cGAMP
-
Assay buffer (e.g., serum-free medium)
-
Method for cGAMP quantification (e.g., LC-MS/MS or a cGAMP ELISA kit)
Procedure:
-
Cell Culture: Seed ENPP1-expressing cells in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add fresh assay buffer containing serial dilutions of the test compound or vehicle.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
cGAMP Addition: Add a known concentration of 2'3'-cGAMP to the wells.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cGAMP hydrolysis.
-
Sample Collection: Collect the cell culture supernatant.
-
cGAMP Quantification: Measure the concentration of remaining cGAMP in the supernatant using a validated method.
-
Data Analysis: Calculate the percent inhibition of cGAMP hydrolysis for each compound concentration and determine the cellular IC50 value.
In Vivo Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
Test Compound (this compound or RBS2418) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, test compound, and optional combination therapy).
-
Dosing: Administer the test compound and vehicle according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry, gene expression analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
Conclusion
Both this compound and RBS2418 are highly potent inhibitors of ENPP1. This compound has demonstrated excellent in vitro and cell-based potency. RBS2418 has shown comparable in vitro potency and has advanced into clinical trials, demonstrating a favorable safety profile and early signs of efficacy in cancer patients.
The choice between these two compounds will depend on the specific research goals. This compound is a valuable tool for in vitro and cellular studies exploring the mechanism of ENPP1 inhibition. RBS2418, with its available clinical and in vivo data, is a compelling candidate for translational studies and for validating findings in a more clinically relevant context. The provided experimental protocols offer a starting point for the preclinical evaluation of these and other ENPP1 inhibitors.
References
Confirming the STING-Dependent Anti-Tumor Effects of Enpp-1-IN-20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enpp-1-IN-20, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with other alternatives aimed at activating the STING (Stimulator of Interferon Genes) pathway for cancer immunotherapy. The data presented herein confirms the STING-dependent anti-tumor effects of ENPP1 inhibition and offers a comparative analysis of available compounds.
Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells, leading to an anti-tumor immune response. ENPP1 is a key negative regulator of this pathway. It hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING. By inhibiting ENPP1, compounds like this compound prevent the degradation of cGAMP, leading to its accumulation and the subsequent activation of the STING pathway. This results in the production of type I interferons and other pro-inflammatory cytokines that promote a robust anti-cancer immune response.[1][2][3]
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Comparative Analysis of ENPP1 Inhibitors: In Vitro Potency
The following table summarizes the in vitro potency of this compound and other selected ENPP1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Biochemical IC50 | Cell-based IC50 | Reference(s) |
| This compound | 0.09 nM | 8.8 nM | [4] |
| STF-1623 | 0.4 nM (mouse), 0.6 nM (human) | 68 nM | [5] |
| AVA-NP-695 | Not specified | Potent at nM doses | |
| ISM5939 | 0.63 nM | 330 nM | |
| Enpp-1-IN-1 | 11 nM | Not specified | |
| ZXP-8202 | pico-molar range | 20 nM |
Comparative Analysis of ENPP1 Inhibitors: In Vivo Anti-Tumor Efficacy
Direct comparative in vivo studies for this compound are not yet publicly available. The following table presents data from preclinical studies of other ENPP1 inhibitors.
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference(s) |
| AVA-NP-695 | 4T1 Breast Cancer | 1, 3, 6 mg/kg, BID, PO | 40% TGI at 1 mg/kg, superior to anti-PD1 and Olaparib. Combination with Paclitaxel resulted in ~60% TGI. | |
| STF-1623 | Multiple models (Breast, Pancreatic, Colorectal, Glioblastoma) | 5 mg/kg | Effective tumor suppression and synergy with anti-PD-L1. | |
| Unnamed Inhibitor | 4T1 Breast Cancer | 80 mg/kg | 77.7% TGI in combination with an anti-PD-1 antibody. | |
| LCB33 | CT-26 Colorectal | 5 mg/kg, Oral | 39% TGI as monotherapy; 72% TGI in combination with anti-PD-L1. | |
| RBS2418 | Metastatic Adrenal Cancer (human) | 100, 200, 400 mg BID, Oral | Well-tolerated in combination with pembrolizumab. |
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1
-
Fluorogenic ENPP1 substrate (e.g., p-Nitrophenyl-5′-TMP (p-NPP) or a cGAMP analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the microplate.
-
Add the inhibitor dilutions to the wells containing ENPP1 and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay
Objective: To measure the ability of an ENPP1 inhibitor to potentiate STING pathway activation in a cellular context.
Materials:
-
STING reporter cell line (e.g., THP1-Dual™ cells expressing a secreted luciferase reporter for IRF3/IFN-β activity)
-
Cell culture medium
-
2'3'-cGAMP
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plate
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1 hour).
-
Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant according to the manufacturer's instructions using a luminometer.
-
The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.
In Vivo Tumor Growth Inhibition Study
Caption: A typical experimental workflow for an in vivo tumor efficacy study.
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Syngeneic tumor cell line (e.g., 4T1 breast cancer, CT26 colon cancer)
-
Cell culture reagents
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily via oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice at regular intervals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Data Analysis: Excise the tumors and measure their weight. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment and control groups.
Conclusion
The available data strongly support the role of ENPP1 as a negative regulator of the STING pathway and a valid target for cancer immunotherapy. This compound is a highly potent inhibitor of ENPP1 in both biochemical and cellular assays. While direct in vivo comparative data for this compound is pending, preclinical studies with other ENPP1 inhibitors have demonstrated significant anti-tumor efficacy, both as monotherapy and in combination with other anti-cancer agents like immune checkpoint inhibitors. The provided experimental protocols offer a framework for further investigation and validation of the STING-dependent anti-tumor effects of this compound and other ENPP1 inhibitors.
References
Turning Cold Tumors Hot: A Comparative Guide to the Synergistic Effects of ENPP-1 Inhibitors with Checkpoint Blockade
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the emerging class of ENPP-1 inhibitors, with a focus on Enpp-1-IN-20, and their synergistic potential with immune checkpoint inhibitors. By targeting the cGAS-STING pathway, these novel agents are poised to transform the landscape of cancer immunotherapy, particularly for tumors resistant to current treatments.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1][2] By hydrolyzing the key signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 dampens the stimulator of interferon genes (STING) pathway, a crucial component of the innate immune response to cancer.[1][2][3] Elevated ENPP-1 expression is correlated with poor prognosis in several cancers and reduced immune cell infiltration, creating an immunosuppressive or "cold" tumor microenvironment.
ENPP-1 inhibitors are small molecules designed to block this activity, thereby preserving cGAMP and activating the STING pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, promoting the recruitment and activation of cytotoxic T lymphocytes and transforming "cold" tumors into "hot," immune-responsive ones. This mechanism provides a strong rationale for combining ENPP-1 inhibitors with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, which rely on a pre-existing T-cell response to be effective.
Comparative Efficacy of ENPP-1 Inhibitors
Several ENPP-1 inhibitors are currently under investigation, with promising preclinical and early clinical data. This section compares the performance of this compound and other notable inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50/EC50 | Key Combination Findings | Reference |
| This compound | ENPP1 | 0.09 nM | 8.8 nM (inhibition) | Potent in vitro STING pathway stimulation. | |
| ISM5939 | ENPP1 | 0.63 nM | 330 nM (inhibition) | Synergistic anti-tumor effects with anti-PD-1/PD-L1 in colorectal cancer models. | |
| STF-1623 | ENPP1 | - | - | Synergizes with anti-PD-1/PD-L1 and radiation to suppress tumor growth and metastasis in multiple models. | |
| RBS2418 | ENPP1 | - | - | Well-tolerated in combination with pembrolizumab in a Phase 1a/b trial. |
Tumor Growth Inhibition (TGI) in Preclinical Models:
| Inhibitor Combination | Tumor Model | TGI (%) | Notes | Reference |
| ISM5939 + anti-PD-L1 | MC38 colorectal carcinoma | 96% | ISM5939 monotherapy showed 67% TGI. | |
| ISM5939 + anti-PD-1 | MC38 colorectal carcinoma | 68% | - | |
| STF-1623 + anti-PD-L1 | EMT6 breast cancer | - | Prevented lung metastasis. |
Key Experimental Methodologies
The following protocols are representative of the key experiments used to evaluate the synergistic effects of ENPP-1 inhibitors and checkpoint inhibitors.
In Vitro ENPP-1 Inhibition and STING Activation Assay
Objective: To determine the potency of an ENPP-1 inhibitor in blocking ENPP-1 enzymatic activity and subsequently activating the STING pathway in a cellular context.
Protocol:
-
Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231), which have high endogenous ENPP-1 expression, are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with serial dilutions of the ENPP-1 inhibitor (e.g., this compound).
-
cGAMP Challenge: Exogenous 2'3'-cGAMP is added to the cell culture to serve as the substrate for ENPP-1.
-
Quantification of cGAMP: After a defined incubation period, the concentration of remaining 2'3'-cGAMP in the cell supernatant is measured using an ELISA assay. The IC50 value is calculated as the concentration of inhibitor required to achieve 50% inhibition of cGAMP hydrolysis.
-
STING Pathway Activation: To assess downstream signaling, the expression levels of IFN-β (a key STING-dependent cytokine) in the cell supernatant are measured by ELISA. An increase in IFN-β levels indicates successful STING pathway activation.
Syngeneic Mouse Tumor Models for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of an ENPP-1 inhibitor as a monotherapy and in combination with a checkpoint inhibitor in an immunocompetent mouse model.
Protocol:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colorectal carcinoma cells in C57BL/6 mice) are subcutaneously implanted into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) ENPP-1 inhibitor alone, (3) Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and (4) ENPP-1 inhibitor in combination with the checkpoint inhibitor.
-
Dosing Regimen: The ENPP-1 inhibitor is typically administered orally (p.o.) on a defined schedule (e.g., twice daily, BID). The checkpoint inhibitor is administered intraperitoneally (i.p.) according to established protocols.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Visualizing the Mechanisms of Action and Experimental Design
To further elucidate the complex signaling pathways and experimental workflows, the following diagrams are provided.
Caption: ENPP-1 hydrolyzes extracellular cGAMP, suppressing STING-mediated immunity.
Caption: Workflow for preclinical evaluation of ENPP-1 and checkpoint inhibitors.
Conclusion and Future Directions
The inhibition of ENPP-1 represents a promising strategy to enhance the efficacy of checkpoint inhibitors, particularly in tumors that are refractory to current immunotherapies. Preclinical data for compounds like this compound and others strongly support their synergistic potential. By activating the cGAS-STING pathway, these inhibitors can remodel the tumor microenvironment, increase T-cell infiltration, and overcome immune resistance.
Ongoing and future clinical trials will be crucial to validate these findings in patients. Key areas of future research include identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and exploring the potential of ENPP-1 inhibitors in combination with other treatment modalities such as radiation and chemotherapy. The development of potent and selective ENPP-1 inhibitors like this compound holds the promise of expanding the reach of cancer immunotherapy to a broader patient population.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Enpp-1-IN-20
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS. This document provides critical safety, handling, and disposal protocols for Enpp-1-IN-20, a potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling similar small molecule inhibitors and should be strictly followed. Treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for handling large quantities or if aerosolization is possible. | Minimizes inhalation exposure to the compound. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plans: From Receipt to Disposal
Proper logistical planning ensures the stability of the compound and the safety of laboratory personnel throughout the experimental workflow.
Storage and Stability
Proper storage is crucial to maintain the potency and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Refer to manufacturer's specifications |
| Stock Solution | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[1].
Solution Preparation
When preparing solutions of this compound, adhere to the following guidelines:
-
Solvent Selection: Use an appropriate solvent as recommended by the supplier. Dimethyl sulfoxide (DMSO) is a common solvent for similar inhibitors.
-
Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, to prevent contamination of solutions intended for cell-based assays.
-
Avoid Precipitation: When diluting stock solutions into aqueous media, be mindful of the final solvent concentration to prevent the compound from precipitating.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container[2].
-
Liquid Waste: Unused solutions containing this compound and any rinsates from cleaning contaminated glassware should be collected in a separate, sealed, and appropriately labeled hazardous waste container[3].
Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Experimental Protocol: In Vitro ENPP1 Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound against the ENPP1 enzyme. This protocol should be optimized based on specific experimental conditions and available reagents.
Materials
-
Recombinant Human ENPP1
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mM ZnCl₂)
-
Substrate (e.g., p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescent substrate)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.
-
Enzyme Preparation: Dilute the recombinant human ENPP1 to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted ENPP1 enzyme solution to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
For a colorimetric assay using p-Nph-5'-TMP, stop the reaction and measure the absorbance at a wavelength appropriate for detecting the product (p-nitrophenol).
-
For a fluorescence-based assay, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme).
-
Calculate the percentage of ENPP1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the ENPP1-STING signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: ENPP1-STING Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for ENPP1 Inhibitor Screening.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
